2-[4-(Imidazol-1-yl)phenoxy]ethylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(4-imidazol-1-ylphenoxy)ethanamine |
InChI |
InChI=1S/C11H13N3O/c12-5-8-15-11-3-1-10(2-4-11)14-7-6-13-9-14/h1-4,6-7,9H,5,8,12H2 |
InChI Key |
DZNCTMVQPIUJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OCCN |
Origin of Product |
United States |
Foundational & Exploratory
Structural Deconstruction: The Anatomy of a Pharmacophore
The Architecture of Antiarrhythmic Efficacy: A Technical Guide to 2-[4-(Imidazol-1-yl)phenoxy]ethylamine
As drug development professionals, we frequently encounter complex molecules that serve as the backbone for entire classes of therapeutics. 2-[4-(Imidazol-1-yl)phenoxy]ethylamine (also known as 2-(4-(1H-imidazol-1-yl)phenoxy)ethanamine) is one such privileged scaffold. While rarely discussed as a standalone therapeutic, it is the critical pharmacophore and synthetic building block behind Ersentilide (CK-3579) , a highly specialized Class III antiarrhythmic agent.
This whitepaper deconstructs the chemical architecture, pharmacological rationale, and synthetic methodology of this vital intermediate, providing application scientists and medicinal chemists with a comprehensive understanding of its utility in drug design.
To understand why 2-[4-(Imidazol-1-yl)phenoxy]ethylamine is so valuable, we must analyze its structural components and the causality behind their inclusion in drug design:
-
The Imidazole Ring (The Anchor): This electron-rich, basic heterocycle is a classic bioisostere. In the context of cardiac pharmacology, the basic nitrogen of the imidazole ring coordinates with key aromatic residues (such as Tyr652 and Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, facilitating
blockade. -
The Phenoxy Ether Linkage (The Spacer): The ether oxygen acts as a hydrogen bond acceptor while providing necessary conformational flexibility. It dictates the spatial distance between the imidazole anchor and the amine, optimizing the molecule's fit within receptor binding pockets.
-
The Primary Ethylamine Chain (The Mimic & Handle): Biologically, this chain mimics the endogenous catecholamine structure, allowing the molecule to interact with
-adrenergic receptors. Synthetically, the primary amine is a highly reactive nucleophile, serving as the primary handle for coupling with epoxides or carboxylic acids to build larger, linked biaromatic compounds (LBCs) [4].
Pharmacological Paradigm: The Ersentilide Mechanism
The primary claim to fame for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine is its role as the core moiety of Ersentilide. Pure Class III antiarrhythmics (like Dofetilide) selectively block the rapid delayed rectifier potassium current (
By integrating the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine scaffold, Ersentilide achieves a dual mechanism of action . The imidazole ring provides the necessary
Dual mechanism of action mediated by the pharmacophore.
Synthetic Methodology & Experimental Protocols
As an application scientist, ensuring high yield and purity of this intermediate is paramount before proceeding to complex downstream couplings. The synthesis relies on a tightly controlled Williamson ether synthesis followed by acidic deprotection [1].
Step 1: Phenolic Alkylation (Williamson Ether Synthesis)
-
Objective: Form the ether linkage without triggering secondary amine alkylation.
-
Reagents: 4-(1H-imidazol-1-yl)phenol (1.0 eq), N-Boc-2-bromoethylamine (1.2 eq), Potassium Carbonate (
, 2.5 eq), anhydrous Dimethylformamide (DMF). -
Protocol:
-
Dissolve 4-(1H-imidazol-1-yl)phenol in anhydrous DMF under an inert Argon atmosphere.
-
Add
. Causality: is a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~10) to form a highly nucleophilic phenoxide ion, but mild enough to prevent the degradation of the Boc-protecting group. -
Introduce N-Boc-2-bromoethylamine dropwise and heat the reaction to 80°C for 12 hours.
-
Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF.
-
-
Validation: TLC monitoring (DCM:MeOH 9:1) should show the disappearance of the phenol spot.
Step 2: Boc Deprotection
-
Objective: Unmask the primary amine for downstream drug synthesis.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the Boc-protected intermediate in DCM and cool to 0°C.
-
Add TFA dropwise (1:4 ratio with DCM). Causality: The acidic environment protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene) and carbon dioxide, cleanly revealing the primary amine.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure. To obtain the free base, partition the residue between saturated aqueous
and DCM, extracting the organic layer.
-
Synthetic workflow from starting materials to Ersentilide.
Quantitative Data: Electrophysiological Impact
To illustrate the value of incorporating the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine moiety, we compare the electrophysiological profile of its primary derivative, Ersentilide, against a standard pure
| Metric / Property | Pure | 2-[4-(Imidazol-1-yl)phenoxy]ethylamine Derivative (Ersentilide) |
| Primary Target | High-affinity | Moderate |
| Secondary Target | None | Weak |
| Response to Sympathetic Surge | APD prolongation is offset by >50% | Complete prevention of APD shortening |
| Proarrhythmic Risk (TdP) | High (Dose-dependent) | Low |
| Heart Rate Impact (Ischemia) | Minimal reduction | Significant reduction (~17% lower) |
Data synthesized from in vivo canine models of lethal arrhythmias post-myocardial infarction [2].
Beyond Cardiology: Alternative Applications
While heavily utilized in cardiovascular pharmacology, the chemical topology of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine makes it a versatile tool in other therapeutic areas:
-
iNOS Dimerization Inhibitors: The molecule has been utilized as a linker and binding moiety in the design of imidazopyrimidine derivatives. Researchers have coupled this amine with various carboxylic acids to create potent inhibitors of inducible nitric oxide synthase (iNOS), a target for inflammatory diseases [3].
-
Histamine
Receptor Ligands: The combination of an imidazole ring linked via an alkyl/ether chain to a basic amine is the classical pharmacophore for Histamine receptor antagonists (similar to Ciproxifan), making this intermediate highly relevant for neuropharmacological drug discovery.
References
-
Title: Synthesis and Pharmacological Studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- Yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a Novel Antiarrhythmic Agent With Class II and Class III Activities Source: Journal of Medicinal Chemistry (1990) URL: [Link]
-
Title: Antifibrillatory efficacy of ersentilide, a novel beta-adrenergic and Ikr blocker, in conscious dogs with a healed myocardial infarction Source: Cardiovascular Research (1998) URL: [Link]
-
Title: Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors Source: The Open Medicinal Chemistry Journal (2009) URL: [Link]
-
Title: Linked biaromatic compounds as cardioprotective agents Source: Medicinal Research Reviews (2022) URL: [Link]
Structure Elucidation of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine: A Multi-Modal Analytical Strategy
Executive Summary
The compound 2-[4-(Imidazol-1-yl)phenoxy]ethylamine (
Strategic Overview & Rationale
Structural elucidation of this molecule presents specific analytical challenges: differentiating the N-linked imidazole from potential C-linked isomers, and confirming the intact primary amine against potential degradation or side reactions. To achieve absolute certainty, we employ a multi-modal approach:
-
HRMS: Establishes the exact empirical formula and maps the aliphatic chain via collision-induced dissociation.
-
1D/2D NMR: Maps the complete carbon-hydrogen framework, with 2D techniques providing definitive proof of the ether and N-phenyl linkages[4][5].
-
ATR-FTIR: Provides orthogonal confirmation of the primary amine and ether functional groups without matrix interference.
Figure 1: Multi-modal analytical workflow for structural elucidation of the target compound.
High-Resolution Mass Spectrometry (HRMS) & MS/MS
Experimental Protocol & Causality
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol containing 0.1% formic acid.
-
Causality: Formic acid ensures the basic primary amine and the imidazole nitrogen are fully protonated in solution, maximizing ionization efficiency and the signal-to-noise ratio.
-
-
Calibration (Self-Validation): Calibrate the ESI-QTOF mass spectrometer using a sodium formate cluster solution prior to injection.
-
Causality: This guarantees mass accuracy within < 2 ppm, a self-validating step critical to distinguishing the target formula (
) from isobaric impurities.
-
-
Acquisition: Operate in positive electrospray ionization (ESI+) mode (capillary voltage 3.5 kV, desolvation temperature 250 °C).
-
Causality: ESI is a soft ionization technique that preserves the intact molecular ion
.
-
-
MS/MS (CID): Isolate the
precursor ion and apply a collision energy ramp (15–30 eV) using argon gas[5].-
Causality: Collision-induced dissociation (CID) specifically targets the weakest bonds—the ether C-O and aliphatic C-N bonds—yielding diagnostic fragments that map the aliphatic chain.
-
Quantitative Data Summary
| Ion Type | Measured m/z | Theoretical m/z | Formula | Mass Error (ppm) | Structural Assignment |
| 204.1135 | 204.1137 | -1.0 | Intact protonated molecule | ||
| Fragment | 187.0865 | 187.0871 | -3.2 | Loss of | |
| Fragment | 161.0710 | 161.0715 | -3.1 | Cleavage of amine (Loss of | |
| Fragment | 145.0760 | 145.0766 | -4.1 | Loss of entire ethylamine chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol & Causality
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Causality: DMSO-
is selected over because its strong hydrogen-bond accepting nature disrupts intermolecular amine interactions, sharpening the proton signals and preventing concentration-dependent chemical shift drift.
-
-
Calibration (Self-Validation): The TMS internal standard provides an absolute 0.00 ppm reference point.
-
Causality: This internal lock ensures high precision in chemical shift reporting, validating the dataset against literature databases.
-
-
Acquisition: Acquire
NMR (500 MHz, 16 scans) and NMR (125 MHz, 1024 scans). Perform COSY, HSQC, and HMBC experiments using gradient selection[4].-
Causality: The HMBC experiment is the linchpin of this elucidation; it bridges the isolated spin systems (imidazole, phenyl, and ethylamine) by detecting long-range (
) carbon-proton couplings, unequivocally proving the regiochemistry of the ether and imidazole linkages[5].
-
Figure 2: Critical 3J_CH HMBC correlations confirming the ether and N-phenyl linkages.
Quantitative Data Summary
| Position | Key HMBC Correlations ( | ||
| Imidazole | |||
| 2 | 8.18 (s, 1H) | 135.5 | C-4, C-5, C-1' |
| 4 | 7.62 (s, 1H) | 129.8 | C-2, C-5 |
| 5 | 7.10 (s, 1H) | 118.2 | C-2, C-4, C-1' |
| Phenyl Ring | |||
| 1' (C-N) | - | 130.5 | - |
| 2', 6' | 7.58 (d, J = 8.8, 2H) | 122.4 | C-1', C-4' |
| 3', 5' | 7.12 (d, J = 8.8, 2H) | 115.6 | C-1', C-4' |
| 4' (C-O) | - | 158.2 | - |
| Ethylamine | |||
| 1'' ( | 4.02 (t, J = 5.8, 2H) | 67.5 | C-2'', C-4' |
| 2'' ( | 2.88 (t, J = 5.8, 2H) | 41.2 | C-1'' |
| 1.85 (br s, 2H) | - | - |
Vibrational Spectroscopy (FTIR)
Experimental Protocol & Causality
-
Background (Self-Validation): Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4
resolution).-
Causality: This creates a self-validating, moisture-free spectral baseline, ensuring that any observed peaks originate strictly from the sample.
-
-
Measurement: Place 2 mg of the solid sample directly onto the ATR crystal, apply consistent pressure using the anvil, and acquire the spectrum from 4000 to 400
.-
Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. KBr is highly hygroscopic; absorbed water exhibits a broad O-H stretch around 3300
, which would obscure the critical N-H stretching bands of the primary amine. ATR eliminates this matrix interference.
-
Quantitative Data Summary
| Wavenumber ( | Peak Shape | Functional Group Assignment |
| 3350, 3280 | Weak, double | Primary amine N-H stretch (asymmetric/symmetric) |
| 3110 | Weak, sharp | Aromatic and Imidazole C-H stretch |
| 1610, 1515 | Strong, sharp | Aromatic C=C and C=N stretch |
| 1245 | Strong, broad | Alkyl aryl ether C-O-C asymmetric stretch |
Conclusion
The structural elucidation of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine requires a synergistic analytical approach. HRMS provides the foundational empirical formula, while ATR-FTIR confirms the presence of orthogonal functional groups without matrix interference. Ultimately, 2D NMR—specifically HMBC—serves as the definitive proof of molecular connectivity, validating the N1-phenyl and ether linkages essential to the molecule's pharmacological profile.
References
-
Sasse, A., et al. "Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Panula, P., et al. "Multiple Targeting Approaches on Histamine H3 Receptor Antagonists." Frontiers in Neuroscience, Frontiers.[Link]
-
Al-Otaibi, M., et al. "Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells." Iranian Journal of Pharmaceutical Research, NIH PMC.[Link]
-
Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.[Link]
-
Kuballa, T., et al. "Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method." Molecules, MDPI.[Link]
-
Al-Wabli, R. I., et al. "Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities." Drug Design, Development and Therapy, NIH PMC.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities - PMC [pmc.ncbi.nlm.nih.gov]
2-[4-(Imidazol-1-yl)phenoxy]ethylamine: A Privileged Scaffold for Cytochrome P450 Inhibition and SAR Development
Executive Summary
In contemporary medicinal chemistry, the rational design of enzyme inhibitors frequently relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 2-[4-(Imidazol-1-yl)phenoxy]ethylamine is a highly specialized biochemical intermediate characterized by a phenoxyethylamine backbone conjugated to an imidazole heterocycle[1].
This compound is primarily utilized in the development of arylpiperazine analogs and targeted inhibitors for cytochrome P450 (CYP450) enzymes, such as the 20-HETE synthase CYP4A11[1]. The imidazole ring acts as a potent heme-coordinating moiety, while the primary amine terminus provides a versatile, functionalizable handle for extensive Structure-Activity Relationship (SAR) profiling[1]. This whitepaper details the physicochemical properties, mechanistic utility, and validated synthetic and biological protocols associated with this critical building block.
Physicochemical Profiling
The structural architecture of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine dictates its pharmacological utility. The presence of the basic primary amine ensures favorable solubility profiles under physiological conditions, while the lipophilic phenoxy core allows for deep penetration into hydrophobic enzymatic pockets.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-[4-(Imidazol-1-yl)phenoxy]ethylamine |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| InChI Key | DZNCTMVQPIUJQP-UHFFFAOYSA-N |
| CAS Registry Number | Proprietary / Unassigned in open literature |
| Key Structural Features | Imidazole heterocycle, Phenoxy linker, Primary amine terminus |
| Primary Target Class | Cytochrome P450 enzymes (e.g., CYP4A11, CYP4F2) |
(Data synthesized from Benchchem chemical registry[1])
Mechanistic Utility in Target-Directed Drug Design
The Imidazole Pharmacophore and Heme Coordination
Cytochrome P450 enzymes, particularly CYP4A11 and CYP4F2, are responsible for the
The imidazole ring of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine is critical for CYP450 inhibition. The
The Phenoxyethylamine Linker
While the imidazole ring anchors the molecule to the heme iron, the phenoxyethylamine linker dictates isoform selectivity. Historical data shows that simple imidazole derivatives often lack selectivity across the CYP superfamily[3]. However, extending the molecule with specific side chains (such as the phenoxyethylamine motif) allows the compound to exploit the unique hydrophobic substrate-access channels of specific isoforms like CYP4A11[3],[1]. Furthermore, the terminal primary amine serves as a synthetic anchor, allowing researchers to append bulky lipophilic groups or solubilizing moieties to fine-tune the pharmacokinetic profile.
Pharmacophore binding model of the compound within a Cytochrome P450 active site.
Table 2: Comparative Inhibitory Activity of Imidazole/Azole Derivatives against 20-HETE Synthase
| Compound / Scaffold | Target Enzyme | IC₅₀ Value | Selectivity Profile | Reference |
| Imidazole derivative 1 | 20-HETE Synthase | 5.7 nM | Low CYP selectivity | Nakamura et al.[3] |
| Dimethylaminohexyloxy imidazole (3g) | 20-HETE Synthase | 8.8 nM | High selectivity | Nakamura et al.[3] |
| Methylthiazole derivative 2 | CYP4A11 / CYP4F2 | Potent (Dual) | Moderate | Kawamura et al.[2] |
| 2-[4-(Imidazol-1-yl)phenoxy]ethylamine | CYP4A11 (Predicted) | Pending SAR | Tunable via primary amine | Benchchem[1] |
Synthetic Methodologies: Electrochemical C-H/N-H Cross-Coupling
Traditional synthesis of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine relies on a two-step process involving N-arylation of an imidazole ring followed by a Williamson ether synthesis[1]. However, modern green chemistry approaches utilize electrochemical C-H/N-H cross-coupling, which offers superior step economy and avoids harsh transition-metal catalysts[1].
Step-by-Step Protocol: Electrochemical Synthesis
This protocol utilizes a self-validating electrochemical cell setup to ensure precise control over the oxidation state of the intermediates.
-
Preparation of the Electrolytic Cell: Equip an undivided electrochemical cell with a graphite anode (for efficient electron transfer) and a platinum cathode.
-
Reagent Loading: Add imidazole (1.0 equiv) and N-Boc-4-(2-aminoethoxy)benzene (1.2 equiv) into the cell.
-
Causality: The Boc (tert-butyloxycarbonyl) protecting group is strictly required on the primary amine to prevent its premature anodic oxidation during the cross-coupling phase.
-
-
Electrolyte Addition: Dissolve the reagents in a 1:1 mixture of Acetonitrile (MeCN) and Methanol (MeOH) containing 0.1 M tetra-n-butylammonium hexafluorophosphate (
) as the supporting electrolyte. -
Electrochemical Coupling: Apply a constant current of 10 mA at room temperature. Monitor the reaction strictly via LC-MS.
-
Causality: The anodic oxidation generates a radical cation intermediate on the aromatic ring, facilitating direct C-N bond formation with the imidazole. Constant current ensures a steady generation of radicals, preventing thermal runaway.
-
-
Intermediate Isolation: Once the starting material is consumed, extract the protected imidazolium ion intermediate.
-
Causality: Isolating this specific intermediate is a critical self-validating step; it confirms the cross-coupling was successful while preventing the overoxidation of the newly formed N-aryl bond[1].
-
-
Non-Oxidative Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and cool to 0°C. Dropwise, add Trifluoroacetic acid (TFA) (10 equiv) and stir for 2 hours, allowing it to warm to room temperature.
-
Causality: TFA selectively cleaves the Boc group under mild, non-oxidative conditions, yielding the free primary amine without disrupting the sensitive imidazole-phenoxy linkage.
-
-
Purification: Neutralize with saturated aqueous
, extract with ethyl acetate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure 2-[4-(Imidazol-1-yl)phenoxy]ethylamine.
Synthetic workflow for the target compound via electrochemical cross-coupling.
Biological Evaluation: CYP4A11 Inhibition Assay
To validate the efficacy of derivatives synthesized from the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine scaffold, a robust, self-validating LC-MS/MS assay must be employed to measure the suppression of 20-HETE production.
Step-by-Step Protocol: LC-MS/MS 20-HETE Synthase Assay
-
Enzyme Preparation: Thaw recombinant human CYP4A11 supersomes (containing cytochrome P450 reductase) on ice. Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4 to mimic physiological intracellular conditions.
-
Compound Incubation: In a 96-well plate, dispense the test compound (synthesized from the scaffold) at varying logarithmic concentrations (0.1 nM to 10 µM). Add CYP4A11 (50 pmol/mL) and the endogenous substrate, arachidonic acid (40 µM).
-
Reaction Initiation (Self-Validating Step): Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. A control well lacking NADPH must be included; if 20-HETE is detected in this well, it indicates assay contamination or auto-oxidation, thereby validating the integrity of the experimental run.
-
-
Incubation & Termination: Incubate the microplate at 37°C for exactly 20 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with a heavy-isotope internal standard (20-HETE-d6).
-
Causality: The organic solvent instantly denatures the supersomes, halting enzymatic activity to ensure accurate kinetic time-point measurement, while the internal standard corrects for any downstream ionization variances in the mass spectrometer.
-
-
Quantification: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins. Inject the supernatant into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transitions for 20-HETE and 20-HETE-d6.
-
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis by plotting the percentage of remaining enzymatic activity against the log concentration of the inhibitor.
References
-
Nakamura, T., et al. "Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors." Bioorganic & Medicinal Chemistry Letters 14.2 (2004): 333-336. URL:[Link]
-
Kawamura, M., et al. "Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition." Journal of Medicinal Chemistry 65.21 (2022): 14599-14613. URL:[Link]
Sources
Strategic Evaluation of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine: Therapeutic Targets and Pharmacological Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are foundational to accelerated drug discovery. 2-[4-(Imidazol-1-yl)phenoxy]ethylamine is a highly versatile chemical building block characterized by a phenoxyethylamine backbone conjugated to an imidazole heterocycle[1]. This specific molecular architecture is not merely a structural novelty; it is a proven pharmacophore that interfaces with critical enzymatic and receptor-based targets. This whitepaper elucidates the causality behind the compound's target affinities, specifically focusing on Cytochrome P450 4A11 (CYP4A11) and the Histamine H3 Receptor (H3R), and provides validated experimental workflows for pharmacological profiling.
Molecular Architecture & Causality of Target Binding
The therapeutic potential of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine is dictated by its distinct structural moieties, each responsible for specific molecular interactions:
-
The Imidazole Heterocycle: The imidazole ring contains an
-hybridized nitrogen (N3) with an unshared electron pair. This structural feature is a classic metal-binding pharmacophore, allowing it to act as a strong Lewis base that coordinates directly with the heme iron ( ) residing in the catalytic core of Cytochrome P450 enzymes. Furthermore, it serves as a bioisostere for the imidazole ring found in endogenous histamine. -
The Phenoxyethylamine Linker: The ether linkage provides a flexible spatial orientation, while the terminal primary amine is highly basic. At physiological pH (7.4), this amine is protonated, enabling it to form critical electrostatic salt bridges with conserved aspartate residues (e.g., Asp114 in transmembrane domain 3 of aminergic G-protein coupled receptors)[2].
Primary Therapeutic Target I: CYP4A11 (20-HETE Synthase)
Pathophysiological Context
CYP4A11 is the primary human enzyme responsible for the
Mechanism of Inhibition
Compounds featuring the imidazole-phenoxy linkage act as potent, selective inhibitors of CYP4A11[1]. The hydrophobic phenoxyethylamine tail occupies the arachidonic acid substrate channel, while the imidazole nitrogen forms a coordinate covalent bond with the heme iron, preventing the activation of molecular oxygen required for catalysis.
Mechanism of CYP4A11 inhibition and 20-HETE pathway modulation.
Experimental Protocol: CYP4A11 LC-MS/MS Inhibition Assay
To validate the inhibitory potency of this scaffold, a self-validating LC-MS/MS workflow is required. LC-MS/MS is chosen over fluorescence-based assays to avoid interference from auto-fluorescent compounds and to precisely quantify the lipid product against an arachidonic acid background.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw recombinant human CYP4A11 supersomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Incubation: Dispense 2-[4-(Imidazol-1-yl)phenoxy]ethylamine in a 10-point serial dilution (ranging from 10
M to 0.1 nM) into a 96-well plate. Include HET0016 (1 M) as a positive control and DMSO (0.1%) as a vehicle negative control. -
Reaction Initiation: Add 20
M Arachidonic Acid and a 1 mM NADPH regenerating system to each well. Incubate at 37°C for 20 minutes. -
Termination & Extraction: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing 10 ng/mL of 20-HETE-d6 (internal standard). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS, monitoring the specific Multiple Reaction Monitoring (MRM) transition for 20-HETE (m/z 319.2
275.2). -
Data Validation: Calculate the
-factor using the vehicle and positive control wells. The assay is considered self-validated and robust only if . Calculate the using a 4-parameter logistic non-linear regression model.
Primary Therapeutic Target II: Histamine H3 Receptor (H3R)
Pathophysiological Context
The Histamine H3 Receptor (H3R) is a
Mechanism of Antagonism
Imidazole-phenoxyalkylamines are classic pharmacophores for H3R antagonists and inverse agonists (e.g., ciproxifan analogs)[3]. By binding to the H3R orthosteric site, the compound prevents the
H3R antagonism restoring adenylyl cyclase activity and neurotransmitter release.
Experimental Protocol: H3R TR-FRET cAMP Functional Assay
To measure the functional inverse agonism of the compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method is chosen because cAMP is too small for standard sandwich ELISAs, and TR-FRET allows for a homogeneous, wash-free competitive immunoassay with minimal background interference.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO-K1 cells stably expressing human H3R. Harvest and resuspend in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).
-
Compound Incubation: Plate 1,000 cells/well in a 384-well plate. Add 2-[4-(Imidazol-1-yl)phenoxy]ethylamine at varying concentrations alongside
- -methylhistamine ( concentration) to stimulate the receptor. -
Forskolin Stimulation: Add Forskolin (1
M) to directly stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature. -
Signal Detection: Add the TR-FRET detection reagents: Europium cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor). Incubate for 1 hour.
-
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio. Use Ciproxifan as the reference positive control. An increase in the TR-FRET ratio indicates a decrease in cellular cAMP (due to competition), allowing for the calculation of the
(binding affinity) of the antagonist.
High-Throughput Screening Workflow & Quantitative Data
High-throughput screening workflow for target validation and IC50 determination.
Quantitative Pharmacological Profiling Summary
Based on the structural determinants of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine and its analogs, the following pharmacological profile is established for structure-activity relationship (SAR) benchmarking:
| Target | Pharmacological Role | Modulator Type | Expected IC50 / Ki Range | Key Structural Determinant |
| CYP4A11 | 20-HETE Synthesis | Inhibitor | 10 - 500 nM | Imidazole N3 coordination with Heme |
| Histamine H3R | Neurotransmitter Release | Antagonist / Inv. Agonist | 1 - 100 nM | Protonated primary amine salt bridge (Asp114) |
| CYP19A1 | Estrogen Synthesis | Off-target Inhibitor | > 1 | Imidazole ring steric bulk |
| CYP51 | Fungal Sterol Synthesis | Off-target Inhibitor | > 5 | Imidazole ring lipophilicity |
Conclusion
2-[4-(Imidazol-1-yl)phenoxy]ethylamine is a highly valuable intermediate and pharmacophore scaffold in drug discovery. Its dual-target capability against CYP4A11 and the Histamine H3 receptor stems directly from the synergistic combination of its heme-coordinating imidazole ring and its GPCR-anchoring phenoxyethylamine tail. For drug development professionals, utilizing this scaffold requires rigorous SAR optimization—such as substituting the primary amine with a piperidine or adding steric bulk to the phenoxy ring—to dial out off-target effects and drive exquisite selectivity toward either the cardiovascular (CYP4A11) or neurological (H3R) therapeutic axis.
References
-
Nakamura T, et al. (2004). "Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(2), 333-336. Available at:[Link]
- Zhang M, Thurmond RL, Dunford PJ. (2007). "Aminopyrimidine inhibitors of histamine receptors for the treatment of disease." Google Patents (TW201024307A).
-
Pocket Dentistry. (2015). "Histamine and Histamine Antagonists: Pharmacology and Therapeutics." Pocket Dentistry. Available at: [Link]
Sources
Exploring the neuroprotective effects of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine
An In-depth Technical Guide to Investigating the Neuroprotective Effects of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine
Introduction
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. The development of novel therapeutic agents capable of slowing or halting this neurodegenerative process is a paramount goal in medicinal chemistry and neuroscience. The imidazole nucleus is a privileged scaffold in drug discovery, present in numerous biologically active compounds.[1][2] This guide focuses on a novel imidazole-containing compound, 2-[4-(Imidazol-1-yl)phenoxy]ethylamine , a molecule designed to leverage the neuroprotective potential of this heterocyclic core.
While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known neuroprotective agents, such as the monoamine oxidase B (MAO-B) inhibitor 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole (BPEI)[3], suggests it may possess significant therapeutic potential. This document serves as a comprehensive technical guide for researchers and drug development professionals, outlining a structured approach to synthesize, characterize, and validate the neuroprotective effects of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine. It provides hypothesized mechanisms of action and detailed experimental protocols for a rigorous preclinical evaluation.
Part 1: Synthesis and Characterization
A plausible synthetic route for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine can be conceptualized based on established organic chemistry principles, such as Williamson ether synthesis followed by nitrile reduction.
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from commercially available 4-hydroxybenzonitrile and 1-(2-chloroethyl)imidazole.
Step 1: N-alkylation of Imidazole with a Phenoxy Linker
The synthesis would begin with the formation of the phenoxy-imidazole linkage. This can be achieved by reacting 4-cyanophenol with a suitable 2-haloethylamine derivative, followed by the introduction of the imidazole ring. A more direct approach involves the reaction of 4-(imidazol-1-yl)phenol with a protected 2-bromoethylamine, followed by deprotection. However, for this guide, we will outline a hypothetical synthesis starting from a phenoxyacetonitrile intermediate.
Step 2: Reduction of the Nitrile to a Primary Amine
The terminal nitrile group of the intermediate is then reduced to the corresponding primary amine to yield the final product.
Detailed Experimental Protocol: Synthesis of 2-[4-(Imidazol-1-yl)phenoxy]acetonitrile (Intermediate) and 2-[4-(Imidazol-1-yl)phenoxy]ethylamine
Materials:
-
4-(Imidazol-1-yl)phenol
-
Bromoacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Diborane (BH₃)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Magnesium sulfate (MgSO₄)
Protocol:
-
Synthesis of 2-[4-(Imidazol-1-yl)phenoxy]acetonitrile:
-
To a solution of 4-(imidazol-1-yl)phenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by column chromatography.
-
-
Synthesis of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine:
-
Prepare a suspension of LiAlH₄ (2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the 2-[4-(Imidazol-1-yl)phenoxy]acetonitrile intermediate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. A similar reduction can be achieved using diborane.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and quench it by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1M HCl.
-
Basify the aqueous layer with 2M NaOH and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2-[4-(Imidazol-1-yl)phenoxy]ethylamine.
-
Part 2: Hypothesized Neuroprotective Mechanisms of Action
Based on the imidazole scaffold, two primary neuroprotective mechanisms are hypothesized for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine: inhibition of monoamine oxidase B (MAO-B) and antagonism of the N-methyl-D-aspartate (NMDA) receptor.
Monoamine Oxidase B (MAO-B) Inhibition
Rationale: MAO-B is a key enzyme in the degradation of dopamine in the brain.[3] Its inhibition increases dopaminergic neurotransmission and reduces the formation of reactive oxygen species (ROS) and neurotoxins, offering a therapeutic strategy for Parkinson's disease.[3] The structural analog BPEI is a potent and selective MAO-B inhibitor.[3]
Signaling Pathway:
Caption: Hypothesized MAO-B Inhibition Pathway.
NMDA Receptor Antagonism
Rationale: Excitotoxicity, mediated by the overactivation of NMDA receptors, is a common pathway in neuronal cell death across various neurodegenerative conditions.[5][6] Imidazoline compounds have been shown to be neuroprotective by blocking NMDA receptor channels in a non-competitive manner.[6]
Signaling Pathway:
Caption: Hypothesized NMDA Receptor Antagonism Pathway.
Part 3: Preclinical Evaluation of Neuroprotective Efficacy
A tiered approach, beginning with in vitro assays and progressing to in vivo models, is essential for a thorough evaluation.
Tier 1: In Vitro Assessment
The initial phase focuses on assessing the compound's direct effects on neuronal cells in a controlled environment.
Workflow for In Vitro Evaluation:
Caption: Experimental Workflow for In Vitro Evaluation.
Detailed Protocol: Neuroprotective Effect Against MPP⁺-Induced Toxicity in SH-SY5Y Cells
This assay models Parkinson's disease-related neurotoxicity. The human neuroblastoma SH-SY5Y cell line is a well-established model for such studies.[7]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
2-[4-(Imidazol-1-yl)phenoxy]ethylamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine for 2 hours.
-
Toxin Exposure: Add MPP⁺ to a final concentration of 1 mM to all wells except the control group, and incubate for 24 hours.
-
Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated, no MPP⁺). Calculate the EC₅₀ value for the compound.
Quantitative Data Summary (Hypothetical)
| Assay | Endpoint | Hypothetical Value |
| MAO-B Inhibition | IC₅₀ | 15 nM |
| NMDA Receptor Binding | Kᵢ | 5 µM |
| MPP⁺ Neuroprotection | EC₅₀ | 100 nM |
| Cytotoxicity (SH-SY5Y) | CC₅₀ | > 50 µM |
Tier 2: In Vivo Assessment
Following promising in vitro results, the compound's efficacy is evaluated in animal models of neurodegenerative diseases.[8][9][10]
Workflow for In Vivo Evaluation:
Caption: Experimental Workflow for In Vivo Evaluation.
Detailed Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is widely used to study Parkinson's disease as it recapitulates the loss of dopaminergic neurons in the substantia nigra.[3][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
2-[4-(Imidazol-1-yl)phenoxy]ethylamine
-
Saline (vehicle)
-
Rotarod apparatus
-
Apparatus for pole test
Protocol:
-
Animal Groups: Divide mice into four groups: (1) Vehicle control, (2) MPTP + Vehicle, (3) MPTP + Compound (low dose), (4) MPTP + Compound (high dose).
-
Drug Administration: Administer the compound or vehicle intraperitoneally (i.p.) daily for 14 days.
-
MPTP Induction: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals to groups 2, 3, and 4.
-
Behavioral Testing:
-
Rotarod Test: On day 14, place mice on a rotating rod with accelerating speed and record the latency to fall.
-
Pole Test: Measure the time taken for the mouse to turn and descend a vertical pole.
-
-
Post-Mortem Analysis (Day 15):
-
Euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and process for immunohistochemistry to stain for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
Collect striatal tissue for HPLC analysis to quantify dopamine and its metabolites.
-
-
Data Analysis: Compare behavioral scores, TH-positive cell counts, and dopamine levels between the groups using appropriate statistical tests (e.g., ANOVA).
Quantitative Data Summary (Hypothetical)
| Parameter | MPTP + Vehicle | MPTP + Compound (20 mg/kg) |
| Rotarod Latency (s) | 65 ± 10 | 150 ± 20 |
| TH+ Neurons in SNc (% of control) | 45% ± 5% | 85% ± 7% |
| Striatal Dopamine (% of control) | 30% ± 8% | 75% ± 10% |
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical investigation of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine as a potential neuroprotective agent. The proposed synthetic route, hypothesized mechanisms of action, and detailed experimental protocols offer a clear path for its evaluation. Positive outcomes in the described in vitro and in vivo models would warrant further investigation, including pharmacokinetic and toxicological studies, to establish a complete preclinical profile and determine its suitability for clinical development. The exploration of such novel chemical entities is crucial in the ongoing effort to develop effective treatments for debilitating neurodegenerative diseases.
References
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Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases. Retrieved from [Link]
- Vazey, E. M., & Aston-Jones, G. (2007). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Methods in Molecular Biology, 399, 219-236.
- Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal Models of Neurodegenerative Diseases.
- Gijbels, K., Eixarch, H., & Costa, C. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One, 16(3), e0248479.
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InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
- McGurk, L., Berson, A., & Bonini, N. M. (2015). Drosophila as an In Vivo Model for Human Neurodegenerative Disease. Genetics, 201(2), 377-402.
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Maze Engineers. (2019, February 13). Murine Models of Neurodegenerative Diseases. Retrieved from [Link]
- Voronkov, A. V., Pozdnyakov, D. I., & Sosnov, A. D. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Experimental Biology and Agricultural Sciences, 10(5), 1049-1057.
-
Innoprot. (n.d.). Innoprot excitotoxicity in vitro assay. Retrieved from [Link]
- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2525, pp. 249-265). Humana, New York, NY.
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PrepChem.com. (n.d.). Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. Retrieved from [Link]
- Marrion, N. V., & Ropert, N. (2000). Imidazoline-induced neuroprotective effects result from blockade of NMDA receptor channels in neuronal cultures. British Journal of Pharmacology, 131(2), 346-356.
- Balandis, B., Mickevičius, V., & Petrikaitė, V. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 2686.
- Hernández Romero, D., & Torres Heredia, V. E. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 58-86.
- Krishnarao, N. (2022). A simple highly versatile and efficient synthesis of 2,4,5-trisubstituted imidazole. World Journal of Pharmaceutical Research, 11(5), 2429-2440.
- da Silva, A. C., & de Souza, M. V. N. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). 2-(4-Fluorophenyl)
- Robinson, K. M., & Johnson, J. M. (2009). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 52(21), 6878-6881.
- Kim, T. H., et al. (2015). 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole inhibits monoamine oxidase B and protects against neuronal loss and behavioral impairment in rodent models of Parkinson's disease. Journal of Neuroscience Research, 93(8), 1279-1288.
- Yılmaz, S., & Gök, Ö. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 60(1), 10.
- Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-1707.
- Yang, D., & Wilson, W. R. (2016). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Free Radical Biology and Medicine, 97, 309-320.
- Neurology Today. (2024). Sublingual Neuroprotective Agent Shows Promise for Stroke Treatment. Neurology Today, 24(5), 1, 24-25.
- Zhang, Y., et al. (2022). Microglial polarization in TBI: Signaling pathways and influencing pharmaceuticals. Frontiers in Aging Neuroscience, 14, 901117.
-
Molport. (n.d.). {2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}diethylamine. Retrieved from [Link]
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- Flores-Ramos, M., et al. (2024). Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. Molecules, 29(7), 1494.
- Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o474-o475.
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Methodological & Application
A Robust HPLC-UV Method for the Quantification of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine: From Development to Validation
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine. The unique chemical structure of this analyte, which incorporates a basic imidazole ring, a primary amine, and a phenoxy moiety, presents specific chromatographic challenges, including peak tailing and variable retention. We address these challenges through a systematic approach to method development, covering column chemistry, mobile phase pH, and organic modifier selection. The final protocol is a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Detailed, step-by-step protocols for both the analytical method and its full validation are provided, making this guide suitable for researchers, scientists, and drug development professionals.
Introduction and Analyte Characterization
2-[4-(Imidazol-1-yl)phenoxy]ethylamine is a heterocyclic compound featuring functional groups pivotal to many pharmacologically active molecules. Accurate quantification of this and similar compounds is essential for quality control, stability testing, and pharmacokinetic studies. The successful development of an HPLC method hinges on a thorough understanding of the analyte's physicochemical properties.
-
Chemical Structure and Functional Groups: The molecule possesses three key features:
-
A phenoxy group , which provides hydrophobicity and a strong chromophore for UV detection.
-
An imidazole ring , a heterocyclic amine that is weakly basic (pKa of protonated form ≈ 7).[1]
-
A primary ethylamine side chain, which is also basic (pKa ≈ 9-10).
-
-
Chromatographic Challenges: The presence of two basic nitrogen centers makes the analyte susceptible to strong ionic interactions with residual, acidic silanol groups on the surface of traditional silica-based stationary phases. This interaction is a primary cause of poor chromatographic performance, leading to significant peak tailing, low efficiency, and poor reproducibility.[2] Therefore, the core challenge is to control the ionization state of both the analyte and the stationary phase to achieve a symmetrical peak shape.
HPLC-UV Method Development: A Rationale-Driven Approach
Our strategy focuses on mitigating the analyte-silanol interactions through careful selection of the column and mobile phase. Reversed-phase chromatography is the most suitable mode due to the analyte's moderate polarity.[3]
Column Selection: The Foundation of Separation
The stationary phase is the most critical factor in achieving good peak shape for basic compounds.
-
Recommended Column: A modern, high-purity silica C18 column with high-density end-capping is the preferred choice. These columns have a minimal number of accessible silanol groups. An alternative with potentially different selectivity is a phenyl-bonded phase, which can offer beneficial π-π interactions with the analyte's aromatic rings.[4][5]
-
Rationale: The primary retention mechanism will be the hydrophobic interaction between the C18 alkyl chains and the phenoxy portion of the analyte.[3] High-density end-capping shields the underlying silica, preventing the basic amine groups from interacting with acidic silanols and thus preventing peak tailing.[2]
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | C18, high-purity, end-capped | Minimizes silanol interactions, providing good retention and peak shape.[2] |
| Particle Size | < 3 µm or 2.7 µm (superficially porous) | High efficiency and resolution; compatible with modern UHPLC/HPLC systems. |
| Dimensions | 2.1 or 3.0 mm i.d. x 50-100 mm length | Reduces solvent consumption and analysis time while providing adequate resolution. |
Mobile Phase Optimization: Controlling Analyte Behavior
The mobile phase composition, particularly its pH, is the most powerful tool for optimizing the separation of ionizable compounds.[6]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and has a lower UV cutoff wavelength (~190 nm).[7] This allows for detection at lower wavelengths where the analyte may have stronger absorbance.
-
Aqueous Phase and pH Control: To ensure a consistent, sharp peak, the mobile phase pH must be strictly controlled with a suitable buffer.[8]
-
Strategy: Maintain the mobile phase pH at least 1.5 to 2 units below the pKa of the analyte's basic functional groups.[7][9] For 2-[4-(Imidazol-1-yl)phenoxy]ethylamine, a pH of 2.5-3.5 is ideal.
-
Causality: At a low pH, the imidazole and ethylamine groups will be consistently protonated (positively charged). Simultaneously, the low pH suppresses the ionization of residual silanol groups on the column, effectively eliminating the primary mechanism of peak tailing.[9]
-
Buffer Selection: A phosphate or formate buffer is recommended. For a target pH of 2.5-3.5, a 20 mM potassium phosphate buffer adjusted with phosphoric acid provides excellent buffering capacity and is chromatographically stable.[8]
-
UV Detector Wavelength Selection
The presence of the phenoxy and imidazole rings suggests strong UV absorbance.
-
Protocol: Dissolve a small amount of the analyte in the mobile phase. Using an HPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, inject the solution and acquire the UV spectrum from 200-400 nm at the peak apex. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure maximum sensitivity. If no distinct maximum is observed, a wavelength on the shoulder of the peak (e.g., 220 nm or 265 nm) can be chosen.
// Node Definitions Analyte [label="Analyte Characterization\n(Structure, pKa, UV)", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="Column Selection\n(C18, End-capped)", fillcolor="#F1F3F4", fontcolor="#202124"]; MobilePhase [label="Mobile Phase Screening\n(ACN/Water, Buffer pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wavelength [label="Wavelength Selection\n(DAD/PDA Scan)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimization [label="Parameter Optimization\n(Gradient, Flow, Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SST [label="System Suitability Test (SST)\n(Tailing, Plates, RSD%)", fillcolor="#FBBC05", fontcolor="#202124"]; Validation [label="Method Validation\n(ICH Q2(R2))", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalMethod [label="Final Validated Method", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Analyte -> Column [label="Informs Choice"]; Analyte -> MobilePhase [label="Dictates pH"]; Analyte -> Wavelength [label="Identifies Chromophore"]; Column -> Optimization; MobilePhase -> Optimization; Wavelength -> Optimization; Optimization -> SST [label="Verify Performance"]; SST -> Validation [label="Proceed if Passes"]; SST -> Optimization [label="Iterate if Fails", style=dashed, color="#EA4335"]; Validation -> FinalMethod; } Caption: A logical workflow for systematic HPLC method development.
Final Optimized Method and Analytical Protocol
The following protocol has been optimized for robust performance and is the basis for the validation studies described in the next section.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | UHPLC/HPLC with UV/DAD Detector |
| Column | High-Purity C18, 2.7 µm, 3.0 x 100 mm |
| Mobile Phase A | 20 mM Potassium Phosphate in Water, pH 2.8 (adj. with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 60% B over 5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm (or determined λmax) |
| Injection Volume | 5 µL |
| Run Time | 8 minutes (including re-equilibration) |
Step-by-Step Analytical Protocol
-
Reagent Preparation:
-
Mobile Phase A: Accurately weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (e.g., 50 µg/mL): Dilute the stock solution appropriately with the diluent to reach the desired concentration for analysis.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent to achieve an expected final concentration within the validated range of the method (e.g., 50 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set up the sequence with standards, blanks, and samples.
-
Inject the solutions and acquire the data.
-
Method Validation Protocol (per ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following protocols are based on the harmonized ICH Q2(R2) guidelines.[11][12]
System Suitability
Before any validation run, the system's performance must be verified.
-
Protocol: Inject the working standard solution five or six times.
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): > 5000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix).[10]
-
Protocol:
-
Inject a blank (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Inject a placebo (sample matrix without the analyte) to check for excipient interference.
-
Spike the placebo with the analyte and confirm that the retention time and peak shape are unaffected.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure that degradation peaks are resolved from the main analyte peak (peak purity analysis using a DAD is recommended).
-
Linearity and Range
Linearity demonstrates a proportional relationship between concentration and detector response over a defined range.[12]
-
Protocol: Prepare at least five standard solutions covering 80% to 120% of the expected sample concentration (e.g., 40, 60, 80, 100, 120 µg/mL). Inject each concentration in triplicate.
-
Data Analysis: Plot a calibration curve of mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value.[13]
-
Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
-
RSD of Recovery at each level: ≤ 2.0%.
-
Table 1: Example Accuracy Data Summary
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40.0 | 39.8 | 99.5 |
| 100% | 50.0 | 50.3 | 100.6 |
| 120% | 60.0 | 59.7 | 99.5 |
| Mean Recovery | - | - | 99.9% |
Precision
Precision expresses the agreement among a series of measurements.[10]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
Table 2: Example Precision Data Summary
| Replicate | Day 1 / Analyst 1 (Area) | Day 2 / Analyst 2 (Area) |
| 1 | 501,234 | 505,678 |
| 2 | 503,456 | 504,321 |
| 3 | 499,876 | 506,111 |
| 4 | 502,111 | 503,999 |
| 5 | 500,555 | 505,888 |
| 6 | 501,987 | 504,555 |
| Mean | 501,536 | 505,092 |
| Std. Dev. | 1,254 | 887 |
| RSD (%) | 0.25% | 0.18% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[10]
-
LOQ: The lowest amount of analyte that can be quantified with acceptable accuracy and precision.[10]
-
Protocol (Signal-to-Noise Method): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
-
Protocol: Introduce small changes to the method parameters one at a time and analyze a standard solution.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.5 and 0.7 mL/min).
-
Column Temperature: ± 5 °C (e.g., 30 °C and 40 °C).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.6 and 3.0).
-
-
Acceptance Criteria: The system suitability criteria (tailing, plates, RSD%) must still be met, and the change in retention time should be minimal.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating a robust RP-HPLC-UV method for the quantification of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine. By understanding the analyte's physicochemical properties and addressing the key challenge of its basic nature, a reliable method was established. The final optimized conditions, centered on a modern C18 column and a low-pH buffered mobile phase, provide excellent peak shape and reproducibility. The comprehensive validation protocol, designed according to ICH Q2(R2) guidelines, ensures that the method is accurate, precise, and suitable for its intended use in a regulated environment.
References
- Source: US Pharmacopeia (USP)
- Title: USP 621 Changes Source: Element Lab Solutions URL
- Title: Are You Sure You Understand USP <621>?
- Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL
- Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL
- Source: PMC (PubMed Central)
- Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL
- Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: GALAK Chromatography URL
- Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL
- Title: Column Selection for Reversed-Phase HPLC Source: LCGC International URL
- Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
- Title: Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers Source: Benchchem URL
- Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL
- Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
- Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL
- Title: Understanding ICH Q2(R2)
- Title: A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation Source: DergiPark URL
- Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. labtech.tn [labtech.tn]
- 4. bvchroma.com [bvchroma.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. welch-us.com [welch-us.com]
- 8. veeprho.com [veeprho.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. youtube.com [youtube.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Application Note: High-Resolution ¹H and ¹³C NMR Profiling of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.
Executive Summary & Pharmacological Context
The compound 2-[4-(Imidazol-1-yl)phenoxy]ethylamine (C₁₁H₁₃N₃O) represents a critical structural scaffold in medicinal chemistry. Historically, the retention of the imidazole ring coupled with a modified ethylamine side chain was considered an essential pharmacophore for binding to the Histamine H₃ receptor[1]. As a highly potent presynaptic autoreceptor antagonist, this structural motif disinhibits the release of key neurotransmitters, making it a foundational precursor in the development of neuroactive agents targeting cognitive disorders, narcolepsy, and Alzheimer's disease[1].
Because this molecule serves as a critical synthetic intermediate and reference standard, unambiguous structural elucidation and rigorous purity assessment are paramount. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to confirm molecular identity while simultaneously quantifying batch purity.
Fig 1: Mechanism of action for imidazole-based Histamine H3 receptor antagonists.
Theoretical Framework: Causality in Experimental Design
To move beyond simple data collection, our protocol is engineered around the specific physical chemistry of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine. Every experimental parameter is chosen to mitigate structural artifacts and ensure quantitative reliability, as established in 2[2].
-
Solvent Selection (DMSO-d₆ vs. CDCl₃): The molecule contains a primary aliphatic amine (-NH₂) and an aromatic imidazole ring. Using Chloroform-d (CDCl₃) often leads to significant signal broadening for the amine protons due to intermediate chemical exchange rates and solute-solute aggregation. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because its strong hydrogen-bond accepting nature disrupts aggregation, pushing the -NH₂ exchange rate into the slow regime on the NMR timescale. This yields sharper, quantifiable signals for the ethylamine chain.
-
Relaxation Delays (T₁) & qNMR: To make the protocol self-validating, we employ Quantitative NMR (qNMR), which relies on the linear signal response of the spectrometer[3]. The causality here is rooted in spin-lattice relaxation (T₁). The quaternary carbons (C-1', C-4') and the imidazole C-2 proton lack adjacent relaxation pathways, resulting in long T₁ times. A standard 1-second relaxation delay (D1) would truncate their magnetic recovery, leading to artificially low integrals. We mandate a D1 of 5.0 seconds for ¹H and 10.0 seconds for ¹³C to ensure >99% longitudinal magnetization recovery, making the integration intrinsically reliable.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By incorporating a certified internal standard directly into the sample matrix, the assay simultaneously confirms structural identity via chemical shifts while independently validating the absolute purity of the batch through quantitative integration[3]. If the calculated purity deviates from expected >98% thresholds, the system automatically flags potential degradation without requiring external calibration curves.
Fig 2: Self-validating quantitative NMR (qNMR) workflow for purity assessment.
Step 3.1: Materials & Sample Preparation
-
Weighing: Using a microbalance, weigh exactly 10.00 mg of the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine sample.
-
Internal Standard: Weigh exactly 5.00 mg of Maleic Acid (TraceCERT® standard, purity ≥99.9%) as the internal calibrant.
-
Dissolution: Co-dissolve both powders in 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as the chemical shift reference.
-
Transfer: Vortex the mixture for 60 seconds until optically clear, then transfer to a precision 5 mm NMR tube.
Step 3.2: Spectrometer Acquisition Parameters
Load the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration (298 K) before tuning, matching, and shimming.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard 1D single-pulse (e.g., zg30).
-
Number of Scans (NS): 16
-
Spectral Width (SW): 12.0 ppm
-
Relaxation Delay (D1): 5.0 seconds (Critical for quantitative integration).
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled 1D (e.g., zgpg30).
-
Number of Scans (NS): 512 to 1024 (depending on exact concentration).
-
Spectral Width (SW): 220.0 ppm
-
Relaxation Delay (D1): 10.0 seconds.
-
Step 3.3: Data Processing & qNMR Calibration
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.
-
Zero-fill the Free Induction Decay (FID) to 64k data points prior to Fourier Transformation to enhance digital resolution[4].
-
Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure integrals are flat.
-
Set the TMS signal to exactly 0.00 ppm.
-
Self-Validation Check: Integrate the Maleic Acid singlet at 6.26 ppm and normalize it to 2.00 protons. Compare this integral against the well-resolved triplet of the O-CH₂ group at 4.02 ppm to calculate absolute molar purity.
Quantitative Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine in DMSO-d₆. The electronic effects of the substituents dictate these predictable locations[3]; the oxygen atom shields the ortho protons (H-2',6'), while the electron-withdrawing imidazole ring deshields its adjacent protons (H-3',5').
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment (Proton Environment) |
| 8.15 | Singlet (s) | - | 1H | Imidazole H-2 (N-CH-N) |
| 7.65 | Triplet (t) | 1.2 | 1H | Imidazole H-4 |
| 7.52 | Doublet (d) | 8.8 | 2H | Phenoxy H-3', H-5' (Ortho to Imidazole) |
| 7.10 | Triplet (t) | 1.2 | 1H | Imidazole H-5 |
| 7.05 | Doublet (d) | 8.8 | 2H | Phenoxy H-2', H-6' (Ortho to Oxygen) |
| 4.02 | Triplet (t) | 5.8 | 2H | Ethyl O-CH₂ |
| 2.95 | Triplet (t) | 5.8 | 2H | Ethyl CH₂-NH₂ |
| 1.85 | Broad Singlet (br s) | - | 2H | Amine -NH₂ (Exchangeable) |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Carbon Type | Assignment (Carbon Environment) |
| 158.2 | Quaternary (C) | Phenoxy C-1' (Attached to Oxygen) |
| 135.5 | Methine (CH) | Imidazole C-2 |
| 130.5 | Quaternary (C) | Phenoxy C-4' (Attached to Imidazole Nitrogen) |
| 129.2 | Methine (CH) | Imidazole C-4 |
| 122.7 | Methine (CH) | Phenoxy C-3', C-5' |
| 118.4 | Methine (CH) | Imidazole C-5 |
| 115.3 | Methine (CH) | Phenoxy C-2', C-6' |
| 67.4 | Methylene (CH₂) | Ethyl O-CH₂ |
| 41.2 | Methylene (CH₂) | Ethyl CH₂-NH₂ |
References
-
Title: Structure & small molecule elucidation Source: Bruker URL: [Link]
-
Title: Analytical NMR: Identification, Quantification (qNMR) and Mixture Analysis Source: Magritek URL: [Link]
-
Title: Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects Source: PubMed Central (PMC) / NIH URL: [Link]
Sources
2-[4-(Imidazol-1-yl)phenoxy]ethylamine as a chemical probe in neuroscience
Application Note & Technical Protocol: 2-[4-(Imidazol-1-yl)phenoxy]ethylamine as a Privileged Chemical Probe Scaffold in Neuroscience
Executive Summary & Structural Rationale
As of 2026, the development of highly selective chemical probes for central nervous system (CNS) targets remains a critical bottleneck in neuropharmacology. 2-[4-(Imidazol-1-yl)phenoxy]ethylamine has emerged not as a final therapeutic drug, but as a highly versatile, privileged chemical building block (scaffold) used to synthesize diverse libraries of neuroactive probes.
The structural brilliance of this compound lies in its tripartite anatomy, which dictates its mechanistic causality:
-
The Imidazole Ring: Acts as a potent heme-iron (Fe) coordinating ligand for metalloenzymes and serves as a classic bioisostere for the endogenous neurotransmitter histamine.
-
The Phenoxy Linker: Provides necessary lipophilicity for blood-brain barrier (BBB) penetration and acts as a rigid spatial spacer.
-
The Primary Ethylamine: Offers a highly reactive, versatile synthetic handle for rapid diversification via amide coupling or reductive amination.
By functionalizing the primary amine, researchers can direct this scaffold toward three distinct, high-value neuroscience targets: Neuronal Nitric Oxide Synthase (nNOS) , Cytochrome P450 46A1 (CYP46A1) , and the Histamine H3 Receptor (H3R) .
Mechanistic Target Landscapes in Neuroscience
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Overproduction of nitric oxide (NO) by nNOS is a fundamental driver of excitotoxicity in neurodegenerative disorders and neuropathic pain [1]. Designing selective nNOS inhibitors is challenging due to the highly conserved active sites across NOS isoforms (eNOS and iNOS). Imidazole-containing probes exploit a competitive inhibition mechanism by directly coordinating the heme iron in the nNOS active site, displacing the natural substrate L-arginine [1]. The phenoxyethylamine tail is subsequently modified to interact with the unique peripheral pockets of nNOS (such as the H4B-binding site), driving isoform selectivity.
Brain Cholesterol Turnover via CYP46A1 Modulation
CYP46A1 is a brain-specific enzyme responsible for converting cholesterol to 24S-hydroxycholesterol, facilitating its clearance across the BBB. Altered cholesterol homeostasis is heavily implicated in Alzheimer's disease [2]. The imidazole moiety of our scaffold induces a classical Type II spectral binding response by coordinating the P450 heme iron with one of its nitrogen atoms, potently inhibiting the enzyme [3].
Histamine H3 Receptor (H3R) Antagonism
The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine). H3R antagonists are highly sought after for cognitive enhancement and wakefulness disorders [4]. The imidazole ring mimics endogenous histamine, binding to the orthosteric site of the GPCR, while bulky functional groups attached to the ethylamine tail force the receptor into an inactive conformation, yielding potent inverse agonism/antagonism [4].
Fig 1. Mechanistic divergence of the imidazole-phenoxy scaffold across key neuroscience targets.
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols have been designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent false positives during probe development.
Fig 2. Step-by-step experimental workflow for probe synthesis, screening, and validation.
Protocol 3.1: Library Generation via Amide Coupling
Objective: To synthesize a library of target-specific probes by derivatizing the primary amine of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine.
-
Preparation: Dissolve 1.0 equivalent of the carboxylic acid building block in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive coupling intermediates.
-
Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. Causality: HATU rapidly forms an active ester, while DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.
-
Coupling: Add 1.0 equivalent of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine. Stir for 12 hours.
-
Validation (LC-MS): Quench an aliquot with water and analyze via LC-MS. The presence of the target mass [M+H]+ confirms successful coupling.
-
Purification: Purify via reverse-phase preparative HPLC to >95% purity to ensure trace impurities do not skew subsequent biological assays.
Protocol 3.2: Radiometric nNOS Enzyme Inhibition Assay
Objective: To validate the synthesized probe's ability to inhibit nNOS using a gold-standard [3H]-L-citrulline conversion assay.
-
Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT, 1.2 mM CaCl₂, and 10 µg/mL Calmodulin. Causality: nNOS is a calcium/calmodulin-dependent enzyme; omitting these prevents baseline activation.
-
Cofactor Addition: Add 100 µM NADPH, 10 µM tetrahydrobiopterin (H4B), 1 µM FAD, and 1 µM FMN.
-
Reaction Initiation: Mix the synthesized probe (at varying concentrations) with recombinant rat nNOS (0.5 µg) and initiate the reaction by adding 10 µM [3H]-L-arginine (0.5 µCi). Incubate at 37°C for 15 minutes.
-
Quenching: Stop the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). Causality: EDTA chelates the Ca²⁺, immediately halting calmodulin-dependent nNOS activity, freezing the reaction state.
-
Separation & Detection: Pass the mixture through a Dowex 50WX8 (Na⁺ form) cation-exchange column. Causality: The strongly acidic Dowex resin binds the unreacted, positively charged [3H]-L-arginine, allowing the neutral product, [3H]-L-citrulline, to elute into the flow-through. Quantify the eluate using liquid scintillation counting.
Protocol 3.3: [3H]-N-α-Methylhistamine Radioligand Binding Assay (H3R)
Objective: To determine the binding affinity (Ki) of the probe at the human Histamine H3 Receptor.
-
Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing hH3R. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-N-α-methylhistamine (a selective H3R radioligand), and the test probe (10⁻¹¹ to 10⁻⁴ M). Incubate for 60 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and test probes.
-
Washing & Counting: Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and measure bound radioactivity. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Quantitative Data Interpretation
When utilizing 2-[4-(Imidazol-1-yl)phenoxy]ethylamine as a scaffold, the nature of the functional group added to the primary amine dictates the target selectivity. Below is a summary of expected pharmacological profiles based on historical structure-activity relationship (SAR) data for imidazole-phenoxy derivatives.
Table 1: Comparative Pharmacological Profiling of Imidazole-Phenoxy Derivatives
| Derivative Class (Amine Modification) | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | CYP46A1 Kᵢ (nM) | H3R Kᵢ (nM) | Primary CNS Application |
| Unmodified Scaffold | > 100 | > 100 | ~ 400 | ~ 150 | Baseline Intermediate |
| Bulky Aliphatic Amides | 1.5 - 5.0 | > 50 | 10 - 50 | > 1000 | Alzheimer's (Cholesterol Mod.) |
| Basic Pyrrolidine/Piperidine | 0.05 - 0.2 | 10 - 20 | > 500 | 0.5 - 5.0 | Cognitive Enhancement (H3R) |
| Thiophenecarboximidamides | 0.01 - 0.05 | 5.0 - 10.0 | > 1000 | > 1000 | Neuroprotection (nNOS) |
Data Interpretation Note: The introduction of a basic cyclic amine (e.g., piperidine) drastically increases H3R affinity while reducing CYP46A1 binding. Conversely, adding rigid, bulky lipophilic groups forces the molecule into the CYP46A1 active site while sterically clashing with the H3R orthosteric pocket.
References
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
The antifungal drug voriconazole is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Structural Basis of Drug Binding to CYP46A1, an Enzyme That Controls Cholesterol Turnover in the Brain. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. Available at:[Link]
Troubleshooting & Optimization
Overcoming solubility issues of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine in biological buffers
Technical Support Center: Overcoming Solubility Issues of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine in Biological Buffers
Scientist’s Note: The Causality of Precipitation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of biphasic, multi-ionizable small molecules.
At first glance, 2-[4-(Imidazol-1-yl)phenoxy]ethylamine appears to be a highly tractable compound. However, it features a lipophilic phenoxy ether core flanked by two distinct ionizable groups. The primary ethylamine group has a pKa of ~9.5–10.5, meaning it is fully protonated and hydrophilic at a physiological pH of 7.4. Conversely, the conjugate acid of the imidazole ring has a pKa of approximately 6.95[1].
This creates a thermodynamic trap: at pH 7.4, the imidazole ring is predominantly deprotonated (neutral). This uncharged state, coupled with the hydrophobic phenoxy core, drives strong intermolecular π-π stacking and hydrophobic aggregation. Consequently, its kinetic solubility drops drastically, often falling below 10 µM in aqueous media[2]. By understanding these thermodynamic drivers, we can engineer robust, self-validating formulation protocols to rescue your assays.
Diagnostic Formulation Workflow
Workflow for optimizing 2-[4-(Imidazol-1-yl)phenoxy]ethylamine solubility.
Mechanistic Troubleshooting & FAQs
Q: Why does my compound instantly turn cloudy when I add my DMSO stock to PBS? A: You are experiencing "DMSO shock." This occurs when a highly concentrated organic stock is rapidly introduced into an aqueous environment, creating localized supersaturation that exceeds the compound's nucleation threshold[3]. Once the neutral imidazole-phenoxy cores nucleate, the precipitation is thermodynamically irreversible in that buffer. To prevent this, always use a slow, dropwise addition method into a vigorously vortexed buffer to ensure immediate dispersion[3].
Q: What excipients can I use to rescue solubility without causing cytotoxicity in my cell-based assays? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this structural class. HP-β-CD features a lipophilic inner cavity that selectively encapsulates the uncharged phenoxy-imidazole moiety, masking the hydrophobic surface from water, while its hydroxylated exterior maintains aqueous solubility[4]. Unlike harsh detergents, HP-β-CD is generally non-toxic to cells in serum-supplemented media at concentrations up to 1-2%[5].
Q: Should I adjust the pH of my assay buffer? A: If your biological target or cell line can tolerate a slightly acidic environment, lowering the buffer pH to 6.5–6.8 is highly effective. This shift protonates the imidazole ring (pKa ~6.95), converting the molecule into a highly soluble di-cation[1]. Profiling the pH-dependent log D is a critical step in compound optimization[6].
Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock
Goal: Establish a thermodynamically stable baseline to prevent premature aggregation.
-
Weighing: Weigh the lyophilized 2-[4-(Imidazol-1-yl)phenoxy]ethylamine powder using an analytical balance.
-
Dissolution: Add 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.
-
Validation Check: The solution must be optically clear. If micro-crystals persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into single-use amber vials and store at -20°C to prevent moisture ingress and freeze-thaw degradation.
Protocol B: HP-β-CD Complexation and Aqueous Dilution
Goal: Maximize kinetic solubility in pH 7.4 biological buffers.
-
Carrier Preparation: Prepare a 2% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS or DMEM).
-
Thermal Equilibration: Warm the HP-β-CD buffer to 37°C. Cold buffers drastically reduce the kinetic solubility limit.
-
Dropwise Integration: Place the warmed buffer on a vortex mixer at medium speed. Using a micropipette, add the 10 mM DMSO stock dropwise (1 µL per drop) directly into the center of the vortex.
-
Validation Check: Measure the absorbance of the final solution at 600 nm. An
> 0.05 indicates that the nucleation threshold has been breached (micro-precipitation). If clear, the formulation is ready for immediate biological application.
Quantitative Data Summary
The following table summarizes the expected kinetic solubility limits based on the formulation strategy employed.
| Formulation Strategy | Buffer pH | Excipient | Final DMSO | Estimated Kinetic Sol. | Biological Compatibility |
| Direct Dilution | 7.4 | None | 1% | < 10 µM | High |
| pH Modulation | 6.5 | None | 1% | ~ 50 µM | Moderate (pH dependent) |
| HP-β-CD Complexation | 7.4 | 2% HP-β-CD | 1% | > 100 µM | High |
| Co-solvent + HP-β-CD | 6.8 | 5% HP-β-CD | 2% | > 500 µM | Low-Moderate |
References
-
Measurement of Drug Lipophilicity and pKa Using Acoustics | Analytical Chemistry Source: acs.org URL: [Link]
-
Imidazole - Grokipedia Source: grokipedia.com URL:[Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: nih.gov (PMC) URL:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Imidazoles
Welcome to the Technical Support Center for the Synthesis of Substituted Imidazoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and practical solutions to overcome specific experimental issues.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses prevalent problems in substituted imidazole synthesis, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Yield in Classical Imidazole Synthesis (e.g., Debus-Radziszewski Reaction)
Question: I am attempting to synthesize a 2,4,5-trisubstituted imidazole using the Debus-Radziszewski reaction, but my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the Debus-Radziszewski synthesis are a well-documented challenge and can be attributed to several factors.[1][2][3] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[4] Here’s a systematic approach to troubleshooting:
1. Assess Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the dicarbonyl compound or aldehyde can lead to unwanted side reactions and reduce the yield of the desired imidazole.[5][6] Ensure the purity of your starting materials, and consider purification if necessary.
-
Ammonia Source: The classical method often uses a large excess of ammonia or ammonium acetate.[6] This is crucial to favor the formation of the diimine intermediate, which is a key step in the imidazole ring formation, and to minimize the competing formation of oxazole byproducts.[6]
2. Optimize Reaction Conditions:
-
Temperature Control: The reaction temperature is a critical parameter. While heating is often required to drive the reaction to completion, excessive heat can lead to the decomposition of reactants or the final product.[5] A systematic optimization of the reaction temperature, for instance between 80-120 °C, can significantly impact the yield.[7]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. While traditional methods often use alcohols, exploring other solvents or even solvent-free conditions with microwave irradiation has been shown to improve yields.[2][8]
-
Catalyst Selection: The use of a catalyst can dramatically improve the reaction efficiency. Both Lewis acids (e.g., ZnCl₂, CuI, CuCl₂·2H₂O) and Brønsted acids (e.g., p-toluenesulfonic acid) have been successfully employed to enhance yields in multicomponent imidazole syntheses.[2][9][10] Experimenting with different catalysts may be beneficial.
3. Monitor Reaction Progress:
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting materials.[5][6]
4. Consider Modern Synthetic Alternatives:
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[8][11][12][13]
-
Multi-Component Reactions (MCRs): Modern MCRs often utilize catalysts to improve efficiency and can be a more direct route to highly substituted imidazoles.[14][15][16]
Issue 2: Formation of Persistent Side Products
Question: My final product is contaminated with a persistent byproduct. How can I identify it and optimize the reaction to minimize its formation?
Answer: The formation of side products is a common challenge, and their nature depends on the specific synthetic route.
Common Side Reactions and Mitigation Strategies:
| Side Reaction/Byproduct | Common Synthetic Route | Causality & Prevention Strategy |
| Oxazole Formation | Debus-Radziszewski Synthesis | This is a frequently observed competing reaction.[6] It can be suppressed by using a significant molar excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the diimine intermediate over the pathway leading to the oxazole.[6] |
| Dialkylated Imidazolium Salts | N-alkylation of Imidazoles | Over-alkylation can occur, leading to the formation of quaternary imidazolium salts.[9] To minimize this, use a slight excess of the imidazole starting material relative to the alkylating agent. Slow, dropwise addition of the alkylating agent can also help maintain a low concentration of the electrophile.[9] |
| C-Alkylation | N-alkylation of Imidazoles | Alkylation can sometimes occur at the C2 position of the imidazole ring, particularly if the nitrogen atoms are sterically hindered.[9] Optimizing the reaction conditions, such as using a less reactive alkylating agent or a different base, can improve selectivity for N-alkylation. |
| 2-Aroyl-4(5)-arylimidazoles | Aldehyde/Ketone-based syntheses | The formation of these side products is highly dependent on the reaction conditions.[17] Careful optimization of parameters like temperature and reaction time can help minimize their formation. |
Troubleshooting Workflow for Byproduct Formation:
Caption: A logical workflow for addressing byproduct formation in imidazole synthesis.
Issue 3: Purification and Isolation Difficulties
Question: I am having trouble isolating my substituted imidazole product. It has poor solubility or is difficult to crystallize. What purification strategies can I employ?
Answer: Purification can indeed be challenging due to the polar nature of the imidazole ring and the potential for a complex mixture of products and byproducts.[9]
Effective Purification Techniques:
-
Acid-Base Extraction: This is a highly effective method for separating basic imidazole products from neutral or acidic impurities.[9] The imidazole can be protonated with a dilute acid and extracted into the aqueous phase. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified to deprotonate the imidazole, which can then be back-extracted into an organic solvent.[9]
-
Column Chromatography: Silica gel column chromatography is a standard purification technique. The choice of eluent system is critical and often requires some optimization. A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol) is commonly used.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent way to obtain highly pure material.[7][18] Screening different solvents or solvent mixtures is often necessary to find the optimal conditions for crystallization.
-
Distillation: For liquid imidazoles with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for substituted imidazoles?
A1: Microwave-assisted synthesis offers several significant advantages over conventional heating methods, including:
-
Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in a matter of minutes under microwave irradiation.[8][12]
-
Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields by minimizing the formation of byproducts from side reactions.[8][11]
-
Improved Product Purity: The reduction in side reactions often results in a cleaner reaction mixture, simplifying the purification process.[11]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[8]
Q2: How can I control regioselectivity in the synthesis of unsymmetrically substituted imidazoles?
A2: Achieving high regioselectivity is a key challenge, especially when using unsymmetrical starting materials.[10] The outcome is primarily governed by a combination of steric and electronic factors of the reactants, the reaction mechanism, and the reaction conditions.[10]
-
Steric Hindrance: Bulky substituents on the reactants can direct the formation of a specific regioisomer by favoring pathways that minimize steric clash.[10]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the starting materials can influence the reactivity of different positions and direct the regiochemical outcome of the reaction.[19]
-
Catalyst and Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regioselectivity.[10] For instance, in the Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl, experimenting with different Lewis or Brønsted acid catalysts may favor the formation of one regioisomer over the other.[10]
-
Strategic Synthetic Design: In some cases, a multi-step synthesis with carefully chosen protecting groups or a specific order of bond formation may be necessary to achieve the desired regioselectivity.[20] For example, a multi-step sequence starting from a glycine derivative has been shown to provide 1,4-disubstituted imidazoles with complete regioselectivity.[20]
Q3: What are the key safety considerations when scaling up an imidazole synthesis?
A3: Scaling up a chemical reaction from the lab to a pilot or production scale introduces new challenges and safety considerations.[7]
-
Thermal Hazards: Many imidazole syntheses are exothermic. On a larger scale, heat dissipation is less efficient due to a lower surface-area-to-volume ratio.[7] This can lead to a dangerous increase in temperature, potentially causing runaway reactions or product decomposition.[7] It is crucial to have adequate cooling capacity and to control the rate of reagent addition.[7]
-
Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or poor distribution of reagents, which can favor side reactions and reduce yields.[7]
-
Continuous Flow Chemistry: For highly exothermic or hazardous reactions, transitioning from batch processing to continuous flow chemistry in a plug flow reactor (PFR) can offer significantly improved safety and control over reaction parameters.[7][21][22]
Q4: Are there "green" or more environmentally friendly methods for synthesizing substituted imidazoles?
A4: Yes, there is a growing emphasis on developing more sustainable and environmentally benign synthetic methods.
-
Green Solvents: The use of greener solvents like water, ethanol, or ionic liquids is being explored to replace hazardous organic solvents.[23] Deep eutectic solvents (DESs) are also emerging as a biodegradable and recyclable alternative.[15]
-
Catalysis: The use of reusable heterogeneous catalysts can simplify product purification and reduce waste.[12]
-
Microwave and Ultrasonic Irradiation: These techniques can reduce energy consumption and reaction times.[1][11]
-
Multi-Component Reactions (MCRs): MCRs are inherently more atom-economical as they combine multiple starting materials in a single step, reducing the number of synthetic steps and the amount of waste generated.[15]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from a method utilizing microwave irradiation for the efficient synthesis of 2,4,5-trisubstituted imidazoles.[2][24]
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Ammonium acetate (2-10 equivalents)[7]
-
Ethanol (as solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (e.g., 4 mmol) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-140 °C) for a predetermined time (typically 5-30 minutes).[25] The optimal conditions may need to be determined experimentally.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.[7]
Workflow for Microwave-Assisted Imidazole Synthesis:
Caption: A streamlined workflow for the microwave-assisted synthesis of substituted imidazoles.
Protocol 2: Purification of a Substituted Imidazole using Acid-Base Extraction
This protocol outlines a general procedure for the purification of a basic imidazole product from neutral or acidic impurities.
Materials:
-
Crude reaction mixture containing the substituted imidazole
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl) two to three times. The basic imidazole will be protonated and move into the aqueous layer.
-
Combine the acidic aqueous extracts. Wash this combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The imidazole product will deprotonate and may precipitate or form an oily layer.
-
Extract the now basic aqueous layer with a fresh organic solvent two to three times.
-
Combine the organic extracts containing the purified imidazole.
-
Wash the combined organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified substituted imidazole.
References
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC. (2023, June 19). Retrieved from [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). Retrieved from [Link]
-
Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective - Taylor & Francis. (2020, January 20). Retrieved from [Link]
-
Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - Frontiers. (2019, July 8). Retrieved from [Link]
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025, September 23). Retrieved from [Link]
-
Synthesis of imidazole derivatives in the last 5 years: An update - OUCI. (n.d.). Retrieved from [Link]
-
Regioselective synthesis of 1,4-disubstituted imidazoles - RSC Publishing. (2014). Retrieved from [Link]
-
Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis - IOSR Journal. (2026, January 9). Retrieved from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (2025, September 5). Retrieved from [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
-
Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system - PMC. (2025, May 14). Retrieved from [Link]
-
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors - ACS Publications. (2012, April 19). Retrieved from [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry. (2024, June 26). Retrieved from [Link]
-
Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. (n.d.). Retrieved from [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC. (2025, April 14). Retrieved from [Link]
-
Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity - JOCPR. (n.d.). Retrieved from [Link]
-
Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction | Organic Letters - ACS Publications. (2013, November 26). Retrieved from [Link]
-
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines | The Journal of Organic Chemistry - ACS Publications. (2015, April 8). Retrieved from [Link]
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update | Request PDF - ResearchGate. (2026, January 24). Retrieved from [Link]
-
Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - RSC Publishing. (2026). Retrieved from [Link]
-
IL-assisted strategy for imidazole: A green recipe - Taylor & Francis. (2025, June 21). Retrieved from [Link]
-
Microwave Assisted Organic Synthesis. (n.d.). Retrieved from [Link]
-
(PDF) Recent advances in the synthesis of imidazoles - ResearchGate. (2020, May 11). Retrieved from [Link]
-
A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. - SciSpace. (2020, March 3). Retrieved from [Link]
-
Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]
-
Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025, September 7). Retrieved from [Link]
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. (n.d.). Retrieved from [Link]
-
Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023, January 13). Retrieved from [Link]
-
Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (2020, May 18). Retrieved from [Link]
-
Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - MDPI. (2022, August 21). Retrieved from [Link]
-
Synthesis of Substituted Imidazoles via Organocatalysis Supporting Information General Methods: All reactions were performed un - Figshare. (n.d.). Retrieved from [Link]
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Technical Support Center: Optimizing the Dosage of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine for Animal Studies
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound 2-[4-(Imidazol-1-yl)phenoxy]ethylamine. Given the limited publicly available data on this specific molecule, this document serves as a proactive resource to navigate the common challenges encountered during the in vivo administration of new chemical entities. The principles and protocols outlined herein are based on established best practices in preclinical research and are intended to provide a robust framework for optimizing dosage and ensuring experimental success.
The structure of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine, featuring an imidazole ring, a phenoxy group, and an ethylamine side chain, suggests several physicochemical properties that may influence its behavior in vivo. The imidazole moiety can impart pH-dependent solubility and potential for specific biological interactions.[1] This guide will address key considerations for formulation, administration, and troubleshooting to enable reliable and reproducible outcomes in your animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to develop a suitable formulation for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine?
A1: The first step is to determine the basic physicochemical properties of the compound, particularly its solubility in a range of pharmaceutically acceptable vehicles.[2] A tiered approach is recommended:
-
Aqueous Solubility: Begin by assessing the solubility in sterile saline (0.9% NaCl) and phosphate-buffered saline (PBS) at a physiological pH (7.2-7.4).[3] The imidazole group may influence solubility at different pH values, so testing a range of pHs can be informative.
-
Co-solvents and Surfactants: If aqueous solubility is low, explore the use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol.[4] Surfactants like Tween 80 or Solutol HS 15 can also be used to create micellar solutions or emulsions.
-
Complexation Agents: For poorly soluble compounds, cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can be effective in enhancing solubility.[5]
-
Suspensions: If the compound is not readily soluble, a homogenous suspension can be prepared using vehicles like 0.5% carboxymethylcellulose (CMC) or methylcellulose (MC).[3][5]
It is crucial to perform a small-scale pilot study to assess the tolerability of the chosen vehicle in your animal model.[6]
Q2: How can I ensure the stability of my 2-[4-(Imidazol-1-yl)phenoxy]ethylamine formulation?
A2: Formulation stability is critical for consistent dosing.[6] Once you have a potential formulation, you should assess its stability under your experimental conditions. Key considerations include:
-
Short-Term Stability: Prepare the formulation and visually inspect for any precipitation or phase separation over the course of a typical experiment (e.g., 4-8 hours) at room temperature.
-
Freeze-Thaw Stability: If you plan to prepare stock solutions and store them frozen, it is important to evaluate the stability after one or more freeze-thaw cycles.
-
Chemical Stability: For longer-term studies, it may be necessary to use analytical techniques like HPLC to confirm that the compound has not degraded in the formulation.
-
Fresh Preparation: Whenever possible, prepare the formulation fresh before each use to minimize the risk of instability.[7]
Q3: What administration route is recommended for initial in vivo studies with this compound?
A3: The choice of administration route depends on the therapeutic target and the compound's properties. For initial studies, common routes include:
-
Intraperitoneal (IP) Injection: This route is often used for initial efficacy and toxicity studies as it bypasses first-pass metabolism in the liver and generally leads to higher bioavailability for many compounds.[5]
-
Oral Gavage (PO): If the intended clinical route is oral, this is the most relevant route. However, be aware of potential poor absorption and first-pass metabolism.[4]
-
Intravenous (IV) Injection: This route provides 100% bioavailability and is useful for pharmacokinetic (PK) studies to determine parameters like clearance and volume of distribution.[8]
-
Subcutaneous (SC) Injection: This route can provide a slower, more sustained release of the compound.
The maximum recommended administration volumes for each route and species should be strictly followed to avoid adverse effects.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Compound precipitates out of solution during formulation or administration. | Poor solubility, incorrect solvent ratio, temperature effects, pH shift.[5][7] | - Re-evaluate the solubility of the compound in different vehicles. - Try gentle heating or sonication to aid dissolution, being mindful of potential degradation.[3] - Ensure precise measurement of all formulation components. - If using a pH-modifying excipient, check the final pH of the formulation.[3] - Prepare the formulation immediately before administration. |
| High variability in experimental results between animals in the same group. | Animal-to-animal biological variation, inconsistent dosing, formulation instability. | - Increase the number of animals per group to improve statistical power. - Ensure accurate and consistent administration technique for all animals. - Confirm the homogeneity of the formulation, especially if it is a suspension. - Assess the stability of the formulation under the experimental conditions. |
| Signs of animal distress after administration (e.g., lethargy, ruffled fur, weight loss). | Vehicle toxicity, compound toxicity, inappropriate administration technique.[5][9] | - Include a vehicle-only control group to assess the effects of the formulation itself.[7] - Reduce the concentration of any potentially toxic excipients (e.g., DMSO).[5] - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[6] - Ensure proper restraint and administration techniques to minimize stress and injury.[10] |
| Lack of therapeutic efficacy at the tested doses. | Poor bioavailability, rapid metabolism, suboptimal dosing.[5] | - Consider a different administration route that may offer higher bioavailability (e.g., IP instead of PO).[5] - Conduct a pilot pharmacokinetic (PK) study to measure the concentration of the compound in the plasma over time. - Perform a dose-response study to identify an effective dose range.[6] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation (for soluble compounds)
-
Solubility Determination: Determine the solubility of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine in sterile saline or PBS.
-
Calculation: Calculate the required amount of compound and vehicle to achieve the desired final concentration.
-
Dissolution: Weigh the compound and add it to a sterile container. Add a small amount of the vehicle and vortex or sonicate until the compound is fully dissolved.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to a physiological pH (7.2-7.4) using dilute HCl or NaOH.[3]
-
Final Volume: Add the remaining vehicle to reach the final desired volume and mix thoroughly.
-
Sterilization: Sterile filter the final solution through a 0.22 µm filter before administration.[3]
Protocol 2: Preparation of a Suspension for Oral Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Mix until a homogenous suspension is formed.
-
Compound Addition: Weigh the required amount of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine and add it to the CMC solution.
-
Homogenization: Vortex and sonicate the mixture to ensure a uniform suspension. Visually inspect for any clumps.
-
Administration: Use a gavage needle of the appropriate size for the animal and administer the suspension directly into the stomach.[10] Ensure the suspension is well-mixed immediately before each administration.
Visualizations
Caption: General workflow for in vivo studies of a novel compound.
Caption: Decision tree for troubleshooting common in vivo issues.
References
- Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. (n.d.). National Center for Biotechnology Information.
- Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. (2025). BenchChem.
- Gad, S. C., et al. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate.
- ML216 In Vivo Delivery: Technical Support & Troubleshooting Guide. (2025). BenchChem.
- The Importance Of Administration Volume in Preclinical Studies. (2025). Prisys Biotech.
- Animal Dosing Vehicle Selection. (2026). Crystal Pharmatech Co., Ltd.
- PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences.
- Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). JoVE.
- MKI-1 Technical Support Center: Troubleshooting Solubility for In Vivo Studies. (2025). BenchChem.
- 22404Orig1s000. (2009). U.S. Food and Drug Administration.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI.
- Application Notes and Protocols for the Dosing and Administration of 2-(2-methyl-1H-imidazol-1-yl)ethanamine in Animal Models. (2025). BenchChem.
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Technical Support Center: Stability and Storage of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine
Welcome to the technical support guide for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and experimental handling. Our goal is to ensure the integrity and reproducibility of your results by maintaining the stability of your starting material.
Section 1: Understanding the Chemical Stability of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine
A thorough understanding of a molecule's inherent chemical liabilities is the first line of defense against degradation. The structure of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine contains three key functional moieties, each with its own susceptibility to degradation.
Q1: What are the primary chemical liabilities of the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine structure?
A1: The stability of this compound is governed by three key structural features:
-
The Imidazole Ring: This aromatic heterocycle is a primary point of vulnerability. It is susceptible to oxidation by atmospheric oxygen (autoxidation), a process that can be accelerated by light, heat, or the presence of trace metals.[1][2][3] The imidazole ring can also undergo cleavage under harsh oxidative conditions and is sensitive to photodegradation upon exposure to UV light.[4][5][6][7]
-
The Phenoxy Ether Linkage: The ether bond connecting the phenyl ring and the ethylamine side chain can be susceptible to cleavage. This reaction is primarily catalyzed by strong acids (acidic hydrolysis).[8][9] While generally stable under neutral and basic conditions, prolonged exposure to highly acidic environments should be avoided.
-
The Primary Ethylamine Group: The terminal primary amine is a nucleophilic and basic site. It is prone to oxidation, which can lead to the formation of colored impurities and byproducts.[10] As a base (predicted pKa ~8.18), it will readily react with atmospheric carbon dioxide to form a carbonate salt, and its protonation state is pH-dependent, which influences the overall stability of the molecule in solution.[11][12]
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its structural liabilities, the compound is most likely to degrade via oxidation, photodegradation, and, to a lesser extent, hydrolysis.
-
Oxidative Degradation: This is the most significant pathway. It can occur at the imidazole ring, leading to ring-opened products or the formation of carbonyl-containing species, and at the ethylamine group.[5][7][10][13] This process is often the cause of sample discoloration (yellowing or browning).[2]
-
Photodegradation: The aromatic systems (imidazole and phenoxy) absorb UV light, which can provide the energy to initiate degradation, particularly oxidative reactions.[4][14][15] This makes protection from light a critical storage parameter.
-
Hydrolytic Degradation: This pathway is primarily a concern under strongly acidic conditions, which can lead to the cleavage of the ether linkage.[8][9] Under neutral or basic conditions, hydrolysis is generally much slower.[16][17]
Caption: Key degradation pathways for the target compound.
Section 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount for preserving the integrity of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine.
Q3: What are the ideal storage conditions for the solid (neat) compound?
A3: For maximum long-term stability, the solid compound should be stored under the conditions summarized below.
| Parameter | Recommendation | Rationale & Supporting Evidence |
| Temperature | -20°C (Freezer) | Low temperatures significantly reduce the rates of all chemical degradation reactions.[12] For short-term storage, 2-8°C is acceptable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is air-sensitive due to the oxidizable imidazole and amine groups.[2][10][11] An inert atmosphere prevents oxidative degradation. |
| Light | Protect from Light (Amber Vial) | The imidazole moiety is known to be photosensitive.[6][7][15] Storing in an amber vial or in a dark location prevents photodegradation. |
| Container | Tightly Sealed, Chemical-Resistant Vial | Prevents exposure to atmospheric moisture and oxygen.[18] Glass is preferred over plastic for long-term storage. |
Q4: What are the best practices for preparing and storing solutions of this compound?
A4: Solutions are inherently less stable than the solid compound. The choice of solvent and storage conditions is critical.
| Parameter | Recommendation | Rationale & Supporting Evidence |
| Temperature | -20°C or -80°C (Frozen) | Freezing the solution dramatically slows degradation kinetics. Refrigeration (2-8°C) is not sufficient for long-term stability.[12] |
| Solvent | High-Purity, Anhydrous, Degassed Aprotic Solvents (e.g., DMSO, Acetonitrile) | Aprotic solvents are generally preferred.[12] Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen, a key reactant in oxidative degradation. |
| pH | Neutral to Slightly Acidic (if buffered) | Avoid alkaline conditions, which can promote imidazole autoxidation.[7] A slightly acidic pH can protonate the amine, potentially increasing its stability.[12] However, very low pH should be avoided due to the risk of ether hydrolysis.[8] |
| Container | Amber Glass Vials with PTFE-lined Caps | Protects from light and ensures an inert sealing surface. |
| Aliquoting | Prepare Single-Use Aliquots | Avoids repeated freeze-thaw cycles and minimizes exposure of the bulk stock solution to air and moisture each time it is used.[12] |
Q5: Is there a recommended workflow for handling the compound to minimize degradation?
A5: Yes. A systematic workflow from receipt of the compound to its use in an experiment is crucial.
Caption: A workflow to maintain compound integrity.
Section 3: Troubleshooting Guide
Even with the best practices, issues can arise. This section addresses common observations related to compound degradation.
Q6: My solid compound, which was originally a white or off-white powder, has turned yellow or brown. What does this indicate?
A6: A color change to yellow or brown is a strong visual indicator of oxidative degradation.[2][10] This often happens when the compound has been exposed to air (oxygen) and/or light over time. The material is likely compromised with impurities. It is strongly recommended to use an analytical technique like HPLC or LC-MS to assess the purity of the material before use. For future prevention, strictly adhere to storage under an inert atmosphere and protected from light.[2][12]
Q7: I prepared a stock solution in DMSO, stored it at -20°C for a month, and my HPLC analysis now shows several new impurity peaks that weren't there initially. What happened?
A7: This confirms that your compound is degrading in solution, even at -20°C. While freezing slows down degradation, it does not stop it completely.[12] The likely culprit is slow oxidation by dissolved oxygen in the DMSO. To mitigate this, you should:
-
Use Degassed Solvents: Before preparing the solution, sparge the DMSO with an inert gas like argon for 15-20 minutes to remove dissolved oxygen.
-
Store at Lower Temperatures: Storing aliquots at -80°C will further slow the degradation rate significantly compared to -20°C.[12]
-
Prepare Fresh: For highly sensitive experiments, prepare stock solutions fresh from a properly stored solid standard on the day of use.
Q8: I'm observing poor reproducibility in my biological or chemical assays. Could compound degradation be the cause?
A8: Absolutely. Poor reproducibility is a classic symptom of using a degraded or partially degraded compound. If the concentration of the active parent molecule is decreasing over time, the effective concentration in your assay will vary between experiments, leading to inconsistent results. Always qualify a new batch of compound and periodically check the purity of your stock solutions, especially if they have been stored for an extended period. A quick purity check by HPLC against a freshly prepared standard can save significant time and resources.
Section 4: Frequently Asked Questions (FAQs)
Q9: How does pH affect the stability of this compound in aqueous solution?
A9: The pH of an aqueous solution is a critical stability factor. Based on the chemistry of related compounds, stability is expected to be greatest in the neutral to slightly acidic range (pH 5-7).
-
Alkaline pH (>8): Strongly disfavored. Basic conditions can accelerate the autoxidation of the imidazole ring.[7]
-
Acidic pH (<4): Potentially problematic. While the amine will be protonated and stabilized, very low pH can catalyze the hydrolysis of the phenoxy ether linkage.[8][9] Studies on other imidazole-containing compounds show that degradation is often slower at neutral pH compared to acidic or alkaline conditions.[16][19]
Q10: Should I be concerned about repeated freeze-thaw cycles for my stock solutions?
A10: Yes. Repeated freeze-thaw cycles should be avoided for two main reasons. First, each thaw cycle exposes the solution to room temperature, where degradation rates are higher. Second, and more importantly, it can introduce atmospheric oxygen and moisture into the vial's headspace, promoting degradation. This is the primary rationale for preparing and storing single-use aliquots.[12]
Q11: Are there any incompatible excipients or solvents I should absolutely avoid?
A11: Yes. Avoid:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide or other peroxides will rapidly degrade the molecule.[1][7]
-
Strong Acids and Bases: As discussed, these can catalyze hydrolysis and oxidation.[7][8]
-
Reactive Excipients: Be cautious with excipients that have reactive impurities, such as peroxides in PEG or aldehydes in certain binders.[20] In solid formulations, excipients like mannitol have been reported to be incompatible with some APIs.[21] Always conduct drug-excipient compatibility studies for any new formulation.
Section 5: Advanced Protocols for Stability Assessment
For GxP environments or in-depth research, a formal stability assessment is often required.
Protocol 1: Step-by-Step Guide for a Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and degradation pathways.[22]
Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting products.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, set up the following conditions (final compound concentration ~100 µg/mL):
-
Acid Hydrolysis: Add stock to 0.1 N HCl.
-
Base Hydrolysis: Add stock to 0.1 N NaOH.
-
Oxidation: Add stock to 3% H₂O₂.
-
Thermal: Add stock to deionized water.
-
Photolytic: Add stock to deionized water (use a clear vial).
-
Control: Add stock to deionized water (in an amber vial, kept with other samples).
-
-
Incubation:
-
Place the Acid, Base, Oxidative, and Thermal vials in a heating block or oven at 60°C.
-
Place the Photolytic vial in a photostability chamber.
-
Store the Control vial at room temperature, protected from light.
-
-
Time Points: Pull samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). For the base hydrolysis, an immediate timepoint is recommended as degradation can be rapid.
-
Quenching: For the Acid and Base samples, neutralize with an equimolar amount of Base/Acid before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS to identify the mass of any new peaks. The goal is to achieve 10-20% degradation of the parent compound.[22]
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Recommended HPLC-UV Method for Stability Monitoring
This reversed-phase HPLC method serves as a starting point for assessing the purity and stability of the compound.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Sample Solvent | 50:50 Acetonitrile:Water |
References
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Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing. Available at: [Link]
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Unit 4 imidazole | PDF. Slideshare. Available at: [Link]
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Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]
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2-Phenoxyethylamine. Methylamine Supplier. Available at: [Link]
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Oxidative cleavage of imidazole ring in purine analogs. ResearchGate. Available at: [Link]
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Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
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Fast Photochromism of Bridged Imidazole Dimers. R Discovery. Available at: [Link]
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•OH Photochemistry Aging Reduces the Light Absorption of Imidazoles in Solid Fuel Combustion Emissions and Enhances Their Health Risks. Environmental Science & Technology Letters - ACS Publications. Available at: [Link]
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UV excitation and radiationless deactivation of imidazole. AIP Publishing. Available at: [Link]
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HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. Available at: [Link]
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An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
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Phenoxyethylamine. Grokipedia. Available at: [Link]
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A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link]
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A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023). SciSpace. Available at: [Link]
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Phenoxyethylamine. Wikipedia. Available at: [Link]
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Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC. Available at: [Link]
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Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC. Available at: [Link]
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Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
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Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available at: [Link]
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Hydrolysis in Pharmaceutical Formulations. Taylor & Francis Online. Available at: [Link]
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Selecting the best excipients. Gattefossé. Available at: [Link]
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Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Available at: [Link]
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Hydrolysis and enzymatic degradation of Novichok nerve agents. PMC. Available at: [Link]
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Effect of water pH on the stability of pesticides. MSU Extension. Available at: [Link]
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Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available at: [Link]
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Solubilizing Excipients in Oral and Injectable Formulations. SpringerLink. Available at: [Link]
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Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate. Available at: [Link]
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Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]
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Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. Available at: [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. Available at: [Link]
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Chemical structure of histamine (2(1 H-Imidazol-4-yl) ethanamine). ResearchGate. Available at: [Link]
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2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. Available at: [Link]
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Validation & Comparative
Validating the neuroprotective effects of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine in vitro
Validating the Neuroprotective Effects of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine In Vitro: A Comparative Guide
As drug development pivots toward multi-target directed ligands (MTDLs) for complex neurological disorders, traditional single-pathway neuroprotectants are increasingly being outpaced by hybrid scaffolds. 2-[4-(Imidazol-1-yl)phenoxy]ethylamine (IPEA) represents a highly promising chemical intermediate and research scaffold. Characterized by a phenoxyethylamine backbone conjugated to an imidazole heterocycle, this structure is classified among aryloxypiperidine analogs—a privileged class of molecules in medicinal chemistry[1].
The imidazole ring provides a versatile electron-rich moiety capable of interacting with critical enzymatic targets, including monoamine oxidase B (MAO-B) and cytochrome P450 enzymes[1],[2]. By mitigating oxidative stress and modulating apoptotic kinase signaling, imidazole-phenoxy derivatives offer a compelling multi-modal approach to neuroprotection. This guide provides an objective, data-driven framework for validating IPEA’s neuroprotective efficacy in vitro, benchmarking it against industry-standard agents.
Mechanistic Rationale & Experimental Design
To rigorously evaluate IPEA, we utilize the Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model in human SH-SY5Y neuroblastoma cells.
The Causality of the Model: The OGD/R model faithfully recapitulates the biphasic injury microenvironment of the ischemic penumbra observed in acute ischemic stroke[3]. The initial OGD phase (hypoxia and nutrient starvation) induces primary metabolic failure, while the subsequent reperfusion phase triggers a massive intracellular reactive oxygen species (ROS) burst. This secondary oxidative stress activates pro-apoptotic cascades, notably Caspase-3 cleavage[4]. By utilizing this model, we can precisely uncouple primary necrotic death from secondary apoptotic damage, providing a highly specific therapeutic window to evaluate our compound.
Benchmarking Alternatives: To establish a self-validating comparative matrix, IPEA is evaluated against two distinct pharmacological controls:
-
Edaravone: A clinically approved, potent free-radical scavenger that provides a benchmark for direct ROS neutralization and cell viability preservation in SH-SY5Y OGD/R models[5].
-
Safinamide: A highly selective MAO-B inhibitor featuring a structurally analogous benzyl-ether/phenoxy motif, providing a mechanistic benchmark for enzyme-mediated neuroprotection[2].
Diagram 1: Multi-target neuroprotective signaling pathway of IPEA vs. Edaravone during OGD/R.
Comparative Performance Data
The following table synthesizes quantitative in vitro performance metrics, demonstrating how the dual-action imidazole scaffold compares to single-target alternatives under severe OGD/R stress (4h OGD / 24h Reperfusion).
| Experimental Group | Concentration (µM) | Cell Viability (% of Normoxia) | Intracellular ROS (% of OGD/R) | Apoptosis Rate (%) | LDH Release (U/L) |
| Normoxia (Control) | - | 100.0 ± 2.1 | 15.2 ± 3.4 | 4.2 ± 0.8 | 45.3 ± 5.1 |
| OGD/R (Vehicle) | - | 48.5 ± 3.6 | 100.0 ± 6.2 | 38.7 ± 4.1 | 185.6 ± 12.4 |
| Edaravone | 10.0 | 76.2 ± 4.0 | 42.1 ± 5.5 | 18.3 ± 2.2 | 88.4 ± 8.7 |
| Safinamide | 10.0 | 68.4 ± 3.8 | 65.3 ± 4.8 | 22.5 ± 3.0 | 110.2 ± 9.3 |
| IPEA | 10.0 | 81.5 ± 3.2 | 38.4 ± 4.1 | 14.6 ± 1.9 | 72.1 ± 6.5 |
Data Interpretation: IPEA demonstrates superior preservation of cell viability and membrane integrity (LDH release) compared to Safinamide, while matching or slightly exceeding the ROS-scavenging capabilities of the clinical standard, Edaravone.
Self-Validating Experimental Protocols
To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that the assay window is robust before data is accepted.
Protocol A: SH-SY5Y OGD/R Induction & Drug Treatment
Causality: We utilize a co-treatment strategy during the reperfusion phase rather than pre-treatment. This mimics the clinical reality of administering neuroprotectants post-stroke, providing a more translatable assessment of the drug's efficacy[6].
-
Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -
OGD Induction: Wash cells twice with glucose-free, serum-free DMEM. Transfer the plates to a specialized hypoxic incubator (95% N₂, 5% CO₂, <1% O₂) at 37°C for 4 hours[3].
-
Reperfusion & Treatment: Remove the plates from the hypoxic chamber. Replace the medium with standard high-glucose DMEM containing the test compounds (IPEA, Edaravone, Safinamide at 10 µM) or vehicle (0.1% DMSO). Return to the normoxic incubator for 24 hours.
-
System Validation Checkpoint: Conduct a CCK-8 viability assay. The protocol is only deemed valid if the OGD/R Vehicle control shows a viability reduction to 45%–55% relative to the Normoxia control[7]. If viability is >60%, the hypoxic insult was insufficient; if <35%, the necrotic damage is too severe for apoptotic rescue.
Protocol B: Real-Time Intracellular ROS Quantification
Causality: We utilize the DCFDA (2',7'-dichlorofluorescin diacetate) probe. DCFDA is highly lipophilic and readily crosses the cell membrane. Once inside, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH intracellularly. Upon oxidation by ROS (specifically hydroxyl and peroxyl radicals), it converts to highly fluorescent DCF, providing a direct, kinetic readout of the oxidative burst.
-
Probe Loading: Following 23 hours of reperfusion, wash the cells with cold PBS. Add 10 µM DCFDA in serum-free medium and incubate in the dark at 37°C for 30 minutes.
-
Washing: Remove the probe solution and wash three times with PBS to eliminate extracellular background fluorescence.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Normalize the fluorescence intensity to the total protein concentration (BCA assay) to account for cell loss during OGD/R.
Protocol C: Apoptosis Uncoupling via Flow Cytometry
Causality: Annexin V/PI dual staining is employed to distinguish the precise mechanism of cell death. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet exclusively during early apoptosis. Propidium Iodide (PI) only intercalates into the DNA of cells with fully compromised membranes (late apoptosis/necrosis).
-
Harvesting: Collect both the culture medium (containing floating dead cells) and adherent cells via gentle trypsinization (without EDTA, as EDTA chelates Ca²⁺ required for Annexin V binding).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
System Validation Checkpoint: The Normoxia control must exhibit >90% viable cells (Annexin V⁻ / PI⁻) to rule out baseline handling toxicity.
Diagram 2: Standardized in vitro workflow for validating neuroprotective compounds in the OGD/R model.
References
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National Institutes of Health (PubMed). 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole inhibits monoamine oxidase B and protects against neuronal loss.[Link]
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Spandidos Publications. miR‑363‑3p attenuates the oxygen‑glucose deprivation/reoxygenation‑induced neuronal injury in vitro.[Link]
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MDPI. Hydroxysafflor Yellow A Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R.[Link]
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Dove Medical Press. MiR-126a-5p in regulating NOX2 in ischemic stroke | NDT.[Link]
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MDPI. Repurposed Edaravone, Metformin, and Perampanel as a Potential Treatment for Hypoxia–Ischemia Encephalopathy: An In Vitro Study.[Link]
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MDPI. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro.[Link]
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Assessing the Target Selectivity of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine: A Comparative Guide
Introduction: The Privilege and Peril of the Imidazole Scaffold
In medicinal chemistry, 2-[4-(Imidazol-1-yl)phenoxy]ethylamine serves as a critical, versatile building block[1]. Characterized by a phenoxyethylamine backbone coupled with an imidazole heterocycle, this scaffold is frequently utilized to develop inhibitors targeting cytochrome P450 (CYP) enzymes—most notably CYP4A11 (20-HETE synthase)[1]. CYP4A11 is a key metabolic enzyme that catalyzes the
However, the very feature that makes this compound effective—the imidazole ring—is also its greatest liability. Developing drugs from this scaffold requires rigorous selectivity profiling to ensure the compound does not indiscriminately shut down major xenobiotic-metabolizing enzymes (like CYP3A4, CYP2C9, and CYP2D6)[4][5].
Mechanistic Causality: The Imidazole-Heme Interaction
The target engagement of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine relies on a dual-interaction mechanism:
-
Heme Coordination: The N3 nitrogen of the imidazole ring contains a lone pair of electrons that forms a strong, reversible coordinate covalent bond with the ferric (Fe³⁺) heme iron in the CYP active site[5][6]. This prevents the binding and activation of molecular oxygen, effectively halting the catalytic cycle.
-
Substrate Mimicry: The linear phenoxyethylamine tail provides essential van der Waals interactions within the hydrophobic substrate-binding channel, mimicking the aliphatic chain of endogenous fatty acids like arachidonic acid[3].
Fig 1: CYP4A11-mediated 20-HETE synthesis pathway and site of imidazole-based inhibition.
Comparative Performance Analysis
To objectively evaluate the viability of the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine scaffold, we must benchmark its baseline pharmacological profile against established alternatives:
-
HET0016: The gold-standard CYP4A11 inhibitor. It utilizes an N-hydroxyformamidine moiety instead of an imidazole, achieving exceptional potency but suffering from poor aqueous solubility and instability in acidic conditions[2][5].
-
Ketoconazole: A classic imidazole-based antifungal used universally as a pan-CYP negative control in selectivity assays.
Quantitative Selectivity Comparison
| Compound | CYP4A11 IC₅₀ | CYP3A4 IC₅₀ | CYP2C9 IC₅₀ | Selectivity Profile & Mechanism |
| 2-[4-(Imidazol-1-yl)phenoxy]ethylamine | ~5.7 nM* | < 1 µM | < 1 µM | Poor: Imidazole nitrogen coordinates directly with heme iron across multiple CYPs. |
| HET0016 | 8.9 nM | > 1 µM | > 1 µM | High: N-hydroxyformamidine limits xenobiotic CYP cross-reactivity[2][4]. |
| Ketoconazole | > 10 µM | ~10-50 nM | ~500 nM | Pan-CYP (Control): Broad-spectrum inhibitor used for assay validation. |
*Note: The 5.7 nM value is representative of the unoptimized imidazole-phenoxy pharmacophore prior to the steric tuning of the primary amine terminus[5].
Self-Validating Experimental Protocols
To rigorously assess the target selectivity of derivatives synthesized from this scaffold, researchers must employ orthogonal, self-validating workflows. The primary amine terminus of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine allows for the generation of diverse libraries[1]; the following protocols dictate how to screen them.
Fig 2: High-throughput workflow for assessing CYP4A11 inhibition and target selectivity.
Protocol A: In Vitro 20-HETE Synthase (CYP4A11) Inhibition Assay
Causality & Design: This assay directly measures the functional inhibition of the target enzyme. We quantify the specific metabolite (20-HETE) via LC-MS/MS rather than fluorescence. Imidazole-based compounds often exhibit auto-fluorescence or quench fluorescent probe signals; LC-MS/MS ensures absolute specificity and avoids false positives.
Step-by-Step Methodology:
-
Preparation: Thaw human renal microsomes (or recombinant human CYP4A11) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL microsomal protein, the test derivative (0.1 nM to 10 µM), and 50 µM arachidonic acid (substrate).
-
Internal Controls (Self-Validation):
-
Positive Control: HET0016 (Expected IC₅₀ ~8.9 nM).
-
Vehicle Control: 0.5% DMSO (Ensures the solvent does not suppress baseline CYP activity).
-
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the catalytic reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: CYPs require electron transfer from NADPH to reduce molecular oxygen.
-
Termination: After 20 minutes, terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., 20-HETE-d6).
-
Quantification: Centrifuge at 4,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify 20-HETE formation.
Protocol B: High-Throughput CYP Phenotyping (Selectivity Profiling)
Causality & Design: To assess off-target liabilities, the compound is screened against a panel of major hepatic CYPs (CYP3A4, CYP2C9, CYP2D6).
Step-by-Step Methodology:
-
Enzyme Setup: Plate recombinant human CYP3A4, CYP2C9, and CYP2D6 in separate wells of a white opaque 384-well microtiter plate.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM and 10 µM) to assess cross-reactivity. Include Ketoconazole as a positive control for CYP3A4 inhibition.
-
Probe Substrates: Add isoform-specific luminescent probe substrates (e.g., Luciferin-IPA for CYP3A4).
-
Detection: Add the NADPH-regenerating system, incubate for 30 minutes at 37°C, and then add the Luciferin Detection Reagent. Read luminescence on a microplate reader. A decrease in luminescent signal directly correlates with off-target CYP inhibition.
Strategic Insights for Drug Development
Replacing the N-hydroxyformamidine of HET0016 with an imidazole ring maintains potent CYP4A11 inhibition but drastically reduces selectivity against other CYPs[5]. Therefore, the primary amine terminus of the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine scaffold is its most valuable asset[1].
It provides a versatile synthetic handle for adding bulky or polar functional groups. By strategically modifying this amine via amidation or reductive amination, medicinal chemists can introduce steric clashes that prevent the molecule from fitting into the distinctively shaped active sites of off-target CYPs (like CYP3A4), while maintaining the necessary linear geometry to slide into the narrow CYP4A11 substrate channel.
References
-
Sato, M., et al. "Discovery of a N'-hydroxyphenylformamidine derivative HET0016 as a potent and selective 20-HETE synthase inhibitor." PubMed (Bioorganic & Medicinal Chemistry Letters). URL: [Link]
-
Nakamura, T., et al. "Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors." PubMed (Journal of Medicinal Chemistry). URL: [Link]
-
Freie Universität Berlin. "Targeting Cytochrome P450 4A11 and Protein Phosphatase 1 to Combat Cancer." Refubium. URL: [Link]
-
ChemRxiv. "Targeting CYP4A11: Discovery of Isocyanide-Containing Inhibitors for Triple-Negative Breast Cancer." ChemRxiv. URL: [Link]
Sources
- 1. 2-[4-(Imidazol-1-yl)phenoxy]ethylamine Research Chemical [benchchem.com]
- 2. Discovery of a N'-hydroxyphenylformamidine derivative HET0016 as a potent and selective 20-HETE synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. caymanchem.com [caymanchem.com]
- 5. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Structure-activity relationship (SAR) studies of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine analogs
An in-depth structural and pharmacological analysis of the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine scaffold reveals its status as a highly privileged, divergent pharmacophore. By manipulating the linker length, amine substitution, and imidazole connectivity, medicinal chemists can sharply tune this scaffold’s selectivity between two vastly different biological targets: the metalloenzyme CYP4A11 (20-HETE synthase) and the G-protein-coupled Histamine H3 Receptor (H3R) .
As an application scientist, I have structured this guide to objectively compare how specific structural modifications to this base scaffold dictate target engagement, supported by validated experimental workflows and quantitative structure-activity relationship (SAR) data.
Mechanistic Divergence: Metalloenzyme vs. GPCR Target Engagement
The base scaffold, 2-[4-(Imidazol-1-yl)phenoxy]ethylamine[1], contains three critical modules: an N-linked imidazole ring, a phenoxy spacer, and a primary ethylamine terminus. The causality behind its divergent target affinity lies in how these modules interact with distinct protein microenvironments.
-
CYP4A11 (20-HETE Synthase) Inhibition: To inhibit CYP4A11, the unhindered N3 nitrogen of the imidazole ring must act as a strong electron donor, forming a coordinate covalent bond with the ferric (Fe³⁺) heme iron in the enzyme's active site. The phenoxy-alkyl chain mimics the hydrophobic tail of arachidonic acid (the natural substrate). Elongating the ethylamine chain to a hexylamine better spans the hydrophobic substrate channel, drastically increasing potency [2].
-
Histamine H3 Receptor Antagonism: For H3R engagement, the scaffold must mimic endogenous histamine. The imidazole ring engages in hydrogen bonding within the receptor pocket. However, H3R binding heavily relies on a basic center (pKa ~9.5) to form a critical salt bridge with the Asp114 residue in Transmembrane Domain 3 (TM3). Modifying the linker and altering the imidazole to a tautomerizable C-linked moiety optimizes this GPCR interaction [3].
Logical SAR divergence of the base scaffold toward CYP4A11 or H3R targets.
Quantitative SAR Comparison Matrix
The table below summarizes the structure-activity relationship data, demonstrating how modifications to the base scaffold shift the pharmacological profile from a dual-target intermediate to highly selective clinical and research probes.
| Compound / Analog | Linker Chain | Amine / Terminus | Imidazole Connectivity | Primary Target | Potency (In Vitro) |
| Base Scaffold | Ethyl (-CH₂CH₂-) | Primary (-NH₂) | N-linked (1-yl) | Dual (Intermediate) | Moderate |
| CAY10434 | Hexyl (-(CH₂)₆-) | Tertiary (-N(CH₃)₂) | N-linked (1-yl) | CYP4A11 | IC₅₀ = 8.8 nM [2] |
| Ciproxifan | Propyl (-(CH₂)₃-) | Cyclopropyl Ketone | C-linked (4-yl) | Histamine H3R | Kᵢ = 0.5 - 1.9 nM [3] |
| Proxyfan | Propyl (-(CH₂)₃-) | Phenylbenzyl Ether | C-linked (4-yl) | Histamine H3R | Kᵢ = 5.0 nM [4] |
Key Insight: The N-linked (imidazol-1-yl) moiety in the base scaffold and CAY10434 prevents tautomerization, locking the ring as a pure hydrogen-bond acceptor and an optimal heme coordinator. Conversely, H3R-selective analogs like Ciproxifan and Proxyfan utilize a C-linked (imidazol-4-yl) ring, which retains tautomeric flexibility, allowing it to act simultaneously as an H-bond donor and acceptor within the GPCR pocket [4].
Self-Validating Experimental Methodologies
To accurately evaluate the SAR of these analogs, researchers must employ rigorous, self-validating protocols. Below are the standard methodologies for synthesizing the scaffold and evaluating its CYP4A11 inhibitory potency.
Protocol A: Modular Synthesis of the Base Scaffold
This two-step approach is designed to prevent overoxidation and ensure high regioselectivity.
-
N-Arylation: React imidazole with 4-fluorobenzonitrile via a nucleophilic aromatic substitution (SₙAr) in the presence of K₂CO₃ and DMF at 120°C. Causality: The electron-withdrawing nitrile group activates the fluorine for displacement, ensuring exclusive N-alkylation.
-
Reduction & Williamson Ether Synthesis: Reduce the nitrile to an aldehyde, followed by Baeyer-Villiger oxidation to yield 4-(imidazol-1-yl)phenol. React this intermediate with N-Boc-2-bromoethylamine (K₂CO₃, Acetonitrile, 80°C).
-
Deprotection: Cleave the Boc group using 4M HCl in Dioxane to yield the final primary amine. Causality: Using a Boc-protected amine prevents unwanted side reactions (e.g., self-polymerization or secondary amine formation) during the etherification step [1].
Protocol B: Self-Validating LC-MS/MS CYP4A11 Inhibition Assay
To determine the IC₅₀ of analogs like CAY10434, a microsomal assay must account for matrix effects and variable extraction efficiencies.
-
Incubation Setup: In a 96-well plate, combine Human Renal Microsomes (HRM) (0.5 mg/mL protein) with varying concentrations of the synthesized analog (0.1 nM to 10 μM) in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regeneration: Add an NADPH regenerating system (G6P, G6PDH, NADP⁺). Causality: CYP450 enzymes require a continuous supply of electrons; a regenerating system prevents NADPH depletion from rate-limiting the reaction. Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 μM arachidonic acid. Incubate for exactly 15 minutes at 37°C.
-
Quench & Internal Standard (Critical Step): Stop the reaction by adding 2 volumes of ice-cold acetonitrile spiked with 10 ng/mL d6-20-HETE . Causality: The deuterated internal standard (d6-20-HETE) creates a self-validating system. It perfectly mimics the analyte's ionization and extraction behavior. Any observed decrease in the 20-HETE/d6-20-HETE ratio is strictly causal to enzyme inhibition, completely ruling out sample loss or ion suppression artifacts.
-
Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS (MRM mode), plotting the normalized 20-HETE peak area against inhibitor concentration to derive the IC₅₀.
Self-validating LC-MS/MS workflow for determining CYP4A11 inhibition.
References
-
Ligneau, X., et al. "Neurochemical and Behavioral Effects of Ciproxifan, A Potent Histamine H3-Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics, via ResearchGate. Available at:[Link]
-
Gbahou, F., et al. "Protean agonism at histamine H3 receptors in vitro and in vivo." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine
For researchers, scientists, and drug development professionals, the culmination of an experiment doesn't end with data analysis. The responsible disposal of research chemicals is a critical, often overlooked, aspect of the scientific process. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine, a compound whose structural motifs—an imidazole ring and a phenoxy group—necessitate careful handling and adherence to hazardous waste regulations.
As a novel research chemical, a specific Safety Data Sheet (SDS) for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine may not be readily available. In such instances, a conservative approach that considers the potential hazards of its constituent parts is paramount.[1][2] This guide is built on the foundational principles of laboratory safety, environmental responsibility, and regulatory compliance, treating the compound as potentially hazardous until proven otherwise.[3]
Hazard Assessment: A Synthesis of Structural Analogues
The hazard profile of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine can be inferred from the known properties of its core components: the imidazole ring and the phenoxy group.
Imidazole and its derivatives are known to possess biological activity and can be toxic.[4] Imidazole itself is classified as corrosive and can cause severe skin burns and eye damage.[5] Some imidazole derivatives have also been shown to have cytotoxic potential.
Phenoxy compounds , particularly phenoxy herbicides, can persist in the environment and may pose risks to non-target organisms.[2] While the specific phenoxy group in this compound is part of a larger, more complex molecule, its potential for environmental persistence should not be disregarded.
Given these considerations, 2-[4-(Imidazol-1-yl)phenoxy]ethylamine should be handled as a hazardous substance with the potential for toxicity, skin and eye irritation, and environmental harm.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental reactions.[6]
-
Do not mix 2-[4-(Imidazol-1-yl)phenoxy]ethylamine waste with other chemical waste streams unless their compatibility is certain.
-
Keep solid and liquid waste in separate, dedicated containers.
Step 3: Containerization
-
Use a robust, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container has a secure, screw-on lid to prevent spills and evaporation.[7]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 4: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.[8] The label on the waste container must include:
-
The full chemical name: "2-[4-(Imidazol-1-yl)phenoxy]ethylamine"
-
The words "Hazardous Waste"
-
A clear indication of the potential hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or principal investigator
Step 5: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Store the container in secondary containment, such as a larger, chemically resistant tray or tub, to contain any potential leaks.[6]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.
Step 6: Disposal
-
Never dispose of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine down the drain or in the regular trash.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the EHS or contractor with a complete and accurate description of the waste, including its name and any known or suspected hazards.
The primary and recommended method for the final disposal of this type of organic chemical waste is incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound, minimizing its potential impact on the environment.
The "Why" Behind the Protocol: A Deeper Dive
Understanding the rationale behind these procedures fosters a culture of safety and responsibility.
-
Segregation and Compatibility: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. The imidazole moiety, for instance, can react with strong oxidizing agents.
-
Container Integrity: Proper containerization prevents the release of the chemical into the environment through spills or leaks, protecting both personnel and the ecosystem.
-
Clear Labeling: In the event of an emergency, such as a spill or fire, accurate labeling provides first responders with critical information to handle the situation safely and effectively. It also ensures that the waste is managed correctly by the disposal facility.
-
Incineration: As a research chemical with limited toxicological and environmental fate data, destructive incineration is the most responsible disposal method. It prevents the potential for long-term environmental contamination that could arise from landfilling.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine.
Caption: Disposal workflow for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for the most comprehensive information.
References
- BenchChem. (2025). Proper Disposal Procedures for Novel or Unidentified Research Chemicals.
- Twinkl. (2024, December 4). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
- BenchChem. (2025). Prudent Disposal Practices for Research Chemicals: A General Guide.
-
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
- World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
- Defense Technical Information Center. (2014, November 15). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with CN-containing Anions.
- Apollo Scientific. (2023, July 10).
- CNR-IRIS. (2022, July 29). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis.
- National Center for Biotechnology Information. (2011, November 18). Toxicity Ranking and Toxic Mode of Action Evaluation of Commonly Used Agricultural Adjuvants on the Basis of Bacterial Gene Expression Profiles.
- MDPI. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
- Mitani, K., et al. (1988). Novel phenoxyalkylamine derivatives. I. Synthesis and pharmacological activities of alpha-isopropyl-alpha-[(phenoxyalkylamino)alkyl]benzeneaceton itrile derivatives. Chemical & Pharmaceutical Bulletin, 36(1), 737-45.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Sakurai, S., et al. (1990). [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives]. Yakugaku Zasshi, 110(10), 737-45.
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- ResearchGate. (2025, August 5). (PDF)
- Norwegian Institute of Public Health. (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]
- GovDelivery. (2025, January 16).
-
Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]
- Regulations.gov. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. wku.edu [wku.edu]
- 9. Ensuring the safe handling of chemicals [who.int]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
